1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea
Description
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Properties
IUPAC Name |
1-phenyl-3-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS2/c14-7(10-6-4-2-1-3-5-6)11-8-12-13-9(15)16-8/h1-5H,(H,13,15)(H2,10,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQDTUCHCVJYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NNC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological activity of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea
Biological Activity and Therapeutic Potential of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea: A Comprehensive Technical Guide
Executive Summary
The compound 1-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea (often referred to as its tautomer, 1-phenyl-3-(5-mercapto-1,3,4-thiadiazol-2-yl)urea) represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. By integrating a lipophilic phenyl ring, a hydrogen-bonding urea linker, and an electron-rich 5-sulfanyl-1,3,4-thiadiazole core, this scaffold serves as a foundational building block for designing targeted therapeutics. As an Application Scientist, I have structured this guide to dissect the causality behind its biological efficacy, focusing on its role as a potent kinase inhibitor in oncology and a metalloenzyme disruptor in antimicrobial applications.
Structural Rationale and Pharmacophore Mapping
The biological activity of this compound is not coincidental; it is driven by the precise spatial arrangement of its three distinct structural domains:
-
The Phenyl Ring : Acts as a lipophilic anchor. Substitutions at the para or meta positions govern the compound's ability to embed into hydrophobic pockets of target proteins (e.g., the allosteric sites of kinases)[1].
-
The Urea Linker : Functions as a critical bidentate hydrogen-bond donor/acceptor. This moiety is strategically chosen to mimic the hydrogen-bonding network typically formed by the adenine ring of ATP within the hinge region of receptor tyrosine kinases[2].
-
The 5-Sulfanyl-1,3,4-Thiadiazole Core : The thiadiazole ring provides a rigid, planar geometry that restricts conformational entropy, enhancing target affinity. The 5-sulfanyl (mercapto) group acts as a highly reactive nucleophile for further derivatization (e.g., thioether formation) or as a direct coordinating ligand for metal ions in metalloenzymes (such as the heme iron in fungal CYP51)[2][3].
Mechanisms of Action: Causality in Target Binding
Oncology: Kinase Inhibition and Signal Transduction
Derivatives of 1-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea have demonstrated profound efficacy in disrupting oncogenic signaling pathways. By acting as ATP-competitive inhibitors, these compounds block the phosphorylation cascades essential for tumor proliferation.
-
PI3K/AKT Pathway : Specific derivatives have shown the ability to halt the growth kinetics of human chronic myeloid leukemia (CML) K562 cells by significantly reducing protein phosphorylation within the PI3K/Akt signaling axis, leading to induced apoptosis[4].
-
VEGFR-2 and BRAF Kinases : Hybridizations of the thiadiazole-urea core with benzothiazoles have yielded compounds capable of dual-inhibition against VEGFR-2 and BRAF, arresting the cell cycle at the G2-M and S-phases[1].
-
FLT3-ITD Mutations : In acute myeloid leukemia (AML), furo-pyrimidine hybrids of this scaffold suppress FLT3 phosphorylation and downstream STAT5/ERK1/2 signaling in the nanomolar range[3].
Kinase Inhibition Pathway: Thiadiazole-urea derivatives block RTK activation, inducing apoptosis.
Antimicrobial Activity: CYP51 and Biofilm Disruption
Beyond oncology, the scaffold is a potent antifungal agent. When hybridized with triazole or fluconazole-like structures, the urea moiety improves target selectivity against fungal lanosterol 14α-demethylase (CYP51). The compounds exhibit fungicidal mechanisms, effectively eradicating fluconazole-resistant Candida albicans biofilms by coordinating with the enzyme's active site and disrupting cell wall synthesis[2].
Structure-Activity Relationship (SAR) Dynamics
To optimize the biological activity of the core scaffold, synthetic modifications are strictly governed by SAR principles. The table below synthesizes quantitative data across various validated targets, demonstrating how specific functional group variations dictate therapeutic efficacy.
| Derivative Modification | Primary Target / Cell Line | Biological Activity (IC50 / MIC) | Mechanistic Impact | Citation |
| Pyrimidin-4-ylthio at 5-position | K562 (CML) | IC50: 0.038 μM | Enhanced lipophilicity; profound PI3K/AKT pathway inhibition. | [4] |
| Benzothiazole hybrid (unsubstituted phenyl) | VEGFR-2 | IC50: 0.17 μM | Unsubstituted phenyl ring maximizes spatial fit in the ATP-binding pocket. | [1] |
| Furo[2,3-d]pyrimidine hybrid | MOLM-13 (AML) | Nanomolar range | Hydrophobic pocket-binding increases selectivity for FLT3-ITD. | [3] |
| Fluconazole-urea analogue | C. albicans (Resistant) | MIC: 1–4 μg/mL | Urea acts as a dual H-bond donor/acceptor, bypassing CYP51 mutations. | [2] |
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the methodology—explaining why specific reagents and conditions are mandated.
Synthetic Workflow for the Core Scaffold
The synthesis of 1-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea is achieved via a two-step continuous workflow[1][5].
Step 1: Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol
-
Reagents : Suspend thiosemicarbazide (15 mmol) and anhydrous Na₂CO₃ (15 mmol) in absolute ethanol (15 mL).
-
Reaction : Dropwise add carbon disulfide (CS₂, 30 mmol) dissolved in ethanol. Causality: Na₂CO₃ acts as a mild base to deprotonate the thiol intermediate, driving the cyclization thermodynamically forward without degrading the thiosemicarbazide.
-
Reflux : Heat the mixture under reflux for 8 hours. Monitor via TLC.
-
Isolation : Remove solvent under reduced pressure. Dilute the residue with distilled water and acidify dropwise with concentrated HCl. Causality: Acidification protonates the thiolate salt, forcing the precipitation of the 5-amino-1,3,4-thiadiazole-2-thiol as a yellow solid[3][5].
Step 2: Urea Linkage Formation
-
Reagents : Dissolve the synthesized 5-amino-1,3,4-thiadiazole-2-thiol (10 mmol) in dry dichloromethane (DCM) under an argon atmosphere.
-
Catalysis : Add N,N-diisopropylethylamine (DIPEA) (12 mmol). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the environment and enhances the nucleophilicity of the exocyclic amine without competing with the isocyanate.
-
Coupling : Slowly add phenyl isocyanate (10 mmol). Stir at room temperature overnight[3][5].
-
Validation : Filter the resulting white precipitate. Structural validation must be confirmed via ¹³C-NMR, ensuring the presence of the urea carbonyl peak (~155 ppm) and the thiadiazole carbons (~168 ppm).
Synthetic Workflow: Two-step synthesis of the thiadiazole-urea core scaffold.
In Vitro Kinase Inhibition Assay (VEGFR-2 / PI3K)
To validate the biological activity of synthesized derivatives, an ATP-competitive kinase assay is required.
-
Preparation : Prepare a 10 mM stock solution of the thiadiazole-urea derivative in 100% DMSO. Causality: The lipophilic phenyl and thiadiazole rings render the compound insoluble in aqueous buffers; DMSO ensures complete solvation.
-
Enzyme Incubation : In a 384-well plate, combine the recombinant kinase (e.g., VEGFR-2), the substrate peptide, and the inhibitor at varying concentrations (serial dilutions from 10 μM to 0.1 nM). Keep final DMSO concentration ≤1% to prevent enzyme denaturation.
-
ATP Competition : Initiate the reaction by adding ATP at a concentration equal to its Michaelis constant (
) for the specific kinase. Causality: Testing at the ensures the assay is highly sensitive to ATP-competitive inhibitors, which is the primary mechanism of the urea pharmacophore. -
Detection & Readout : Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) readout after 60 minutes of incubation. Calculate the IC50 using a four-parameter logistic non-linear regression model.
Conclusion & Future Perspectives
The 1-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea scaffold is a masterclass in rational drug design. By leveraging the rigid thiadiazole core and the dual-hydrogen bonding capacity of the urea linker, researchers can systematically tune the molecule to target specific kinases or metalloenzymes. Future developmental trajectories should focus on the alkylation of the 5-sulfanyl group to generate thioether libraries, further optimizing the pharmacokinetic profile and bioavailability of these potent inhibitors.
References
-
[4] Design and Synthesis of Novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol- 2-yl)urea Derivatives With Potent anti-CML Activity Throughout PI3K/AKT Signaling Pathway. PubMed (nih.gov). Available at:[Link]
-
[2] Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. Semantic Scholar / ACS Omega. Available at:[Link]
-
[1] Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. PMC (nih.gov). Available at:[Link]
-
[3] Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Institute of Molecular and Translational Medicine. Available at:[Link]
-
[5] Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PMC (nih.gov). Available at:[Link]
Sources
- 1. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. imtm.cz [imtm.cz]
- 4. Design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol- 2-yl)urea derivatives with potent anti-CML activity throughout PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of Thiadiazolyl Urea Derivatives: A Technical Whitepaper
Executive Summary
The integration of the 1,3,4-thiadiazole scaffold with a urea linkage represents a privileged structural motif in modern medicinal chemistry. This hybrid pharmacophore combines the mesoionic, lipophilic, and bioisosteric properties of the thiadiazole ring with the hydrogen-bonding capacity of the urea moiety. This guide analyzes the pharmacological versatility of thiadiazolyl urea derivatives, focusing on their dominant roles in oncology (VEGFR-2 inhibition) and microbial enzymology (Urease inhibition) . It provides a blueprint for their rational design, synthesis, and biological validation.
Part 1: Medicinal Chemistry & Structure-Activity Relationship (SAR)
The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, offering enhanced metabolic stability and membrane permeability due to its aromaticity and the presence of the sulfur atom. When coupled with a urea linker, the resulting scaffold acts as a potent "hinge binder" in kinase inhibitors and a metal chelator in metalloenzymes.
Core Pharmacophore Analysis
-
The Urea Linker: Acts as a dual hydrogen bond donor/acceptor.[1] In kinase inhibition, it frequently forms a "molecular clip" with the glutamate (Glu) and aspartate (Asp) residues in the ATP-binding pocket.
-
The Thiadiazole Ring: Serves as a flat, aromatic spacer that orients the distal aryl group into the hydrophobic pocket (e.g., the allosteric site of VEGFR-2). Its sulfur atom increases lipophilicity (
), facilitating cell membrane penetration. -
Distal Substituents: Electron-withdrawing groups (EWGs) like
or halogens on the distal phenyl ring typically enhance potency by increasing the acidity of the urea protons, strengthening hydrogen bonds with target residues.
Visualization: SAR Logic
The following diagram illustrates the functional dissection of the thiadiazolyl urea pharmacophore.
Figure 1: Pharmacophore dissection of thiadiazolyl urea derivatives highlighting the specific roles of structural components in target binding.
Part 2: Therapeutic Applications[2][3][4][5][6][7]
Oncology: VEGFR-2 Inhibition and Apoptosis
Angiogenesis, driven by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), is a primary target for cancer therapy.[2][3] Thiadiazolyl ureas function largely as Type II kinase inhibitors , stabilizing the enzyme in its inactive 'DFG-out' conformation.
-
Mechanism: The urea moiety forms hydrogen bonds with the catalytic hinge region (specifically Glu883) and the DFG motif (Asp1044).[1] The thiadiazole ring occupies the spacer region, while the distal hydrophobic tail extends into the allosteric pocket created by the movement of the activation loop.
-
Key Data: Derivatives such as Compound 13b and Sorafenib analogues have demonstrated
values in the nanomolar range (e.g., 41.51 nM against VEGFR-2), often surpassing the reference drug Sorafenib. -
Downstream Effects: Inhibition leads to G2/M cell cycle arrest and induction of apoptosis via the mitochondrial pathway (increased Bax/Bcl-2 ratio, Caspase-3/9 activation).
Antimicrobial: Urease Inhibition
Urease is a nickel-dependent metalloenzyme critical for the survival of Helicobacter pylori in the acidic gastric environment.[4][5]
-
Mechanism: Thiadiazolyl ureas act as competitive inhibitors.[4] The urea oxygen and thiadiazole nitrogens coordinate with the bi-nickel (
) center in the enzyme's active site, preventing substrate (urea) hydrolysis. -
Efficacy: Compounds often exhibit
values < 5 , significantly more potent than the standard acetohydroxamic acid or thiourea.
Quantitative Data Summary
| Compound Class | Target | Reference Standard | Mechanism | |
| Thiadiazole-Urea (13b) | VEGFR-2 | 41.51 nM | Sorafenib (53.32 nM) | Type II Inhibition, Apoptosis |
| Thiadiazole-Sulfonamides | Carbonic Anhydrase IX | 0.1 - 0.5 | Acetazolamide | pH Regulation disruption |
| Triazolothiadiazoles (5k) | Jack Bean Urease | 3.33 | Thiourea (22.45 | Competitive Ni-chelation |
| Adamantyl-Urea (3l) | A. baumannii | 94.5% Inhibition | Colistin | Membrane disruption/Enzyme inhibition |
Part 3: Mechanism of Action (Signaling Pathway)
The following diagram details the signal transduction blockade mediated by thiadiazolyl ureas in an oncology context.
Figure 2: Signal transduction blockade of VEGFR-2 by thiadiazolyl urea derivatives, leading to inhibition of angiogenesis and induction of apoptosis.
Part 4: Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are provided. These are "self-validating" systems; the success of each step is confirmed by specific analytical checkpoints.
Protocol 1: Synthesis of 1-(5-Aryl-1,3,4-thiadiazol-2-yl)-3-phenylurea
This workflow utilizes the reaction between a 2-amino-thiadiazole intermediate and an aryl isocyanate. This route is preferred over the phosgene method due to higher safety and yield.
Step 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole
-
Reagents: Aromatic carboxylic acid (10 mmol), Thiosemicarbazide (10 mmol),
(5 mL). -
Procedure: Reflux the mixture at 75°C for 3 hours. Cool and pour onto crushed ice. Basify with 10% NaOH to pH 8.
-
Validation: Filter the precipitate. Recrystallize from ethanol. Checkpoint: MP determination and IR (presence of
stretch at ~3300 ).
Step 2: Urea Formation (The Coupling)
-
Reagents: 2-Amino-5-aryl-1,3,4-thiadiazole (from Step 1, 1.0 eq), Aryl isocyanate (1.1 eq), Anhydrous THF or Dioxane (solvent), Triethylamine (catalytic, optional).
-
Procedure:
-
Dissolve the amine in anhydrous THF under
atmosphere. -
Add the aryl isocyanate dropwise at 0°C.
-
Allow to warm to room temperature and stir for 6–12 hours. (Monitor via TLC: Mobile phase Hexane:Ethyl Acetate 7:3).
-
-
Work-up: The urea product usually precipitates out. Filter the solid. If no precipitate, evaporate solvent and recrystallize from Ethanol/DMF.
-
Validation (Self-Check):
-
IR: Disappearance of isocyanate peak (~2270
). Appearance of Urea Carbonyl ( ) at ~1650–1680 . -
1H NMR: Appearance of two distinct singlet protons for
( exchangeable) typically between 9.0 and 11.0 ppm.
-
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA)
This assay validates the biological efficacy of the synthesized compound.
-
Preparation: Coat 96-well plates with Poly(Glu, Tyr) 4:1 substrate (Sigma). Incubate overnight at 37°C.
-
Reaction Mix: Add test compounds (dissolved in DMSO, serial dilutions) to the wells. Add ATP (10
) and recombinant VEGFR-2 enzyme (10 ng/well) in kinase buffer ( , ). -
Incubation: Incubate for 1 hour at 37°C. (The enzyme transfers phosphate from ATP to the substrate).
-
Detection: Wash wells (PBS-T). Add anti-phosphotyrosine antibody conjugated with HRP (Horseradish Peroxidase). Incubate 1 hour.
-
Readout: Add TMB substrate. Stop reaction with
. Measure Absorbance at 450 nm. -
Calculation:
-
Control: Enzyme + ATP + DMSO (no inhibitor).
-
Blank: No Enzyme.
-
Part 5: Synthesis Workflow Diagram
Figure 3: Step-by-step synthetic pathway for generating thiadiazolyl urea libraries.
References
-
Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors. Source: ResearchGate (2021).
-
Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2. Source: RSC Advances (2023).
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Source: PMC - NIH (2021).
-
Triazolothiadiazoles and Triazolothiadiazines as New and Potent Urease Inhibitors. Source: ACS Omega - PMC (2023).
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Source: MDPI Pharmaceuticals (2025).
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Source: MDPI Molecules (2025).
Sources
- 1. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07562A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Strategic Pharmacophore Architectures: 1,3,4-Thiadiazole Urea Hybrids
Technical Review & Application Guide for Medicinal Chemists
Executive Summary
The fusion of the 1,3,4-thiadiazole scaffold with a urea linker represents a "privileged structure" strategy in modern drug discovery.[1] This architecture leverages the thiadiazole ring's mesoionic character and high lipophilicity for membrane permeability, while the urea moiety (–NH–CO–NH–) functions as a critical hydrogen-bond donor/acceptor motif. This guide analyzes the synthesis, structure-activity relationships (SAR), and mechanistic pharmacology of these hybrids, specifically targeting VEGFR-2 kinase inhibition in oncology and urease inhibition in antimicrobial applications.
Structural Rationale & Pharmacophore Modeling
The efficacy of 1,3,4-thiadiazole urea derivatives stems from their ability to mimic biological substrates and bind to ATP pockets.
-
The Urea Linker (The Hinge Binder): In kinase inhibitors (e.g., Sorafenib mimics), the urea moiety forms a "DD" (Donor-Donor) or "DDA" hydrogen bonding network with the backbone residues of the kinase hinge region (typically Asp/Glu).
-
The 1,3,4-Thiadiazole Ring: Acts as a bioisostere of phenyl or pyridine rings but with improved water solubility and metabolic stability. It serves as a spacer that orients the hydrophobic "tail" of the molecule into the deep hydrophobic pocket of the target protein.
Synthetic Architectures
Two primary pathways dominate the synthesis of these compounds. The choice depends on the availability of reagents and the stability of the amine precursors.
Pathway Analysis (DOT Visualization)
The following diagram outlines the Isocyanate Route (Method A) and the Carbamate Intermediate Route (Method B).
Figure 1: Divergent synthetic pathways for thiadiazole urea assembly. Method A is preferred for "Click" efficiency; Method B avoids handling toxic isocyanates.
Therapeutic Mechanisms: Oncology (VEGFR-2 Inhibition)[2]
A primary application of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a key driver of tumor angiogenesis.[2]
Mechanism of Action
The 1,3,4-thiadiazole urea derivatives function as Type II Kinase Inhibitors . They bind to the inactive conformation (DFG-out) of VEGFR-2.
-
ATP Competition: The heterocycle occupies the adenine binding pocket.
-
H-Bonding: The urea nitrogens form hydrogen bonds with the catalytic residue Glu885 and Asp1046 in the DFG motif.
-
Hydrophobic Interaction: The substituent on the thiadiazole ring extends into the hydrophobic allosteric pocket, preventing the activation loop from shifting to the active state.
Signaling Cascade Interruption
Figure 2: Signal transduction blockade. The inhibitor targets the VEGFR-2 kinase domain, halting downstream PI3K/Akt and MAPK cascades.
Structure-Activity Relationship (SAR) Matrix
The following table summarizes key SAR findings derived from recent high-impact studies (2020-2025), focusing on the optimization of the R1 (Thiadiazole substituent) and R2 (Urea terminal phenyl) groups.
Core Structure: R1-(1,3,4-Thiadiazole)-NH-CO-NH-Phenyl-R2
| Compound ID | R1 (Thiadiazole C-5) | R2 (Phenyl Urea p-sub) | Target / Assay | Potency (IC50) | Insight | Ref |
| 7b | 4-Chlorophenyl | 4-Fluoro | VEGFR-2 (Enzymatic) | 40.65 nM | Halogens on both rings maximize hydrophobic pocket filling. | [1] |
| 20b | 3-(p-Tolyl) | 4-Benzamide | MCF-7 (Breast Cancer) | 0.05 µM | Bulky benzamide tail improves selectivity for breast cancer lines. | [2] |
| 6b | Ethyl | 2-Methoxy | Acetylcholinesterase | 1.17 µM | Aliphatic R1 reduces potency compared to aromatic; Methoxy aids solubility. | [3] |
| Gen-1 | Phenyl | H (Unsubstituted) | S. aureus (Bacteria) | MIC > 100 µg/mL | Unsubstituted phenyl rings show poor membrane penetration in microbes. | [4] |
| Sorafenib | (Pyridine Analog) | 4-Cl-3-CF3 | VEGFR-2 | 53.32 nM | Reference drug. Note that thiadiazole analog 7b outperforms it.[2] | [1] |
Key SAR Rules:
-
Electron Withdrawal: Electron-withdrawing groups (Cl, F, CF3) on the terminal phenyl ring (R2) significantly enhance cytotoxic activity by increasing the lipophilicity and acidity of the urea NHs.
-
Steric Bulk: Large groups at R1 (e.g., 4-chlorophenyl) are preferred over small alkyl groups for kinase inhibition, as they anchor the molecule in the ATP pocket.
Validated Experimental Protocols
Protocol: Synthesis of 1-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylurea
Methodology adapted for high purity and yield.
Reagents: 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (1.0 eq), Phenyl isocyanate (1.1 eq), Anhydrous 1,4-Dioxane, Triethylamine (TEA).
-
Dissolution: Dissolve 2.1g (10 mmol) of the amine precursor in 20 mL of anhydrous 1,4-dioxane in a round-bottom flask.
-
Activation: Add 0.5 mL of Triethylamine (catalytic base) and stir at room temperature for 15 minutes.
-
Addition: Add Phenyl isocyanate (1.2 mL, 11 mmol) dropwise over 10 minutes to prevent exotherm spikes.
-
Reflux: Heat the mixture to reflux (101°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Isolation: Cool to room temperature. Pour the reaction mixture into 100 mL of crushed ice/water.
-
Purification: Filter the resulting precipitate. Wash with cold water (3x) and diethyl ether (2x) to remove unreacted isocyanate. Recrystallize from hot ethanol.
-
Expected Yield: 80-90%.[3]
-
Validation: IR peak at 1650-1690 cm⁻¹ (C=O stretch of urea).
-
Protocol: In Vitro VEGFR-2 Kinase Assay
Self-validating enzymatic inhibition check.
-
Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Dilution: Serial dilute in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to achieve concentrations from 0.1 nM to 10 µM.
-
Incubation: Mix Recombinant VEGFR-2 enzyme (0.2 µg/mL) with the test compound for 15 minutes at room temperature.
-
Reaction Start: Add ATP (at Km concentration) and Substrate (Poly Glu:Tyr 4:1).
-
Detection: Incubate for 60 minutes at 30°C. Stop reaction using ADP-Glo™ reagent (Promega). Read luminescence.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (GraphPad Prism).
References
-
Development of New Thiadiazole Derivatives as VEGFR‐2 Inhibitors. Archiv der Pharmazie, 2025.[2] 2[1][2][4][5][6][7][8][9]
-
Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors. RSC Advances, 2024. 5[1][2][5][6][7][8][9]
-
Synthesis and in vitro evaluation of 1,3,4-thiadiazol-2-yl urea derivatives as novel AChE inhibitors. Elsevier Pure, 2014. 9[1][2][4][5][6][7][8]
-
Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues. Journal of Pharmaceutical Sciences, 2021. 3[2][4][5][6][7][8][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ricerca.unich.it [ricerca.unich.it]
- 6. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07562A [pubs.rsc.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Having a D,L-Methionine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]
Technical Monograph: Antimicrobial & Pharmacological Profiling of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea
[1][2]
Executive Summary
The compound 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea represents a privileged scaffold in medicinal chemistry, merging the lipophilic, H-bonding capacity of a diaryl urea with the bio-isosteric versatility of the 1,3,4-thiadiazole ring.[1] This guide provides an in-depth technical analysis of its antimicrobial properties, driven by its ability to inhibit bacterial DNA gyrase and fungal glucosamine-6-phosphate synthase.[1]
While the core molecule exhibits baseline activity, its primary value lies as a lead structure (pharmacophore) where the C-5 sulfanyl (-SH) group serves as a nucleophilic handle for diversification, and the urea bridge facilitates critical hydrogen bonding within active sites.[1] This document outlines the synthesis, mechanism of action (MoA), and validated experimental protocols for evaluating this compound.
Chemical Architecture & Synthesis[1][2][3]
Structural Rationale
The molecule consists of three distinct pharmacophoric units:
-
1,3,4-Thiadiazole Ring: Acts as a bioisostere of pyrimidine, enhancing metabolic stability and facilitating
- stacking interactions with aromatic residues in target enzymes.[1] -
Urea Linker (-NH-CO-NH-): Provides a rigid spacer with dual hydrogen bond donor/acceptor sites, crucial for binding to the ATP-binding pocket of kinases and topoisomerases.[1]
-
C-5 Sulfanyl Group (-SH): Exists in a thione-thiol tautomeric equilibrium, offering redox capability and a site for S-alkylation to improve lipophilicity (LogP).[1]
Synthesis Protocol
The most robust synthetic route involves the nucleophilic addition of 5-amino-1,3,4-thiadiazole-2-thiol to phenyl isocyanate .[1] This reaction is thermodynamically favored and typically proceeds in high yield without the need for complex catalysts.[1]
Protocol: One-Pot Synthesis
-
Reagents: 5-amino-1,3,4-thiadiazole-2-thiol (10 mmol), Phenyl isocyanate (11 mmol), Anhydrous Pyridine (Solvent/Base).[1]
-
Procedure:
-
Dissolve 5-amino-1,3,4-thiadiazole-2-thiol in 20 mL of anhydrous pyridine under an inert atmosphere (
). -
Add phenyl isocyanate dropwise over 15 minutes at
to prevent exothermic side reactions. -
Reflux the mixture at
for 4–6 hours. Monitor progress via TLC (Mobile phase: CHCl3:MeOH 9:1). -
Cool to room temperature and pour into ice-cold water (100 mL) containing HCl (to neutralize pyridine).
-
Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol/DMF.[1]
-
Reaction Pathway Visualization
Figure 1: Synthetic pathway via nucleophilic addition of aminothiadiazole to phenyl isocyanate.
Antimicrobial Mechanism of Action (MoA)[1][2]
The antimicrobial efficacy of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea is multimodal, reducing the likelihood of rapid resistance development.[1]
Bacterial DNA Gyrase Inhibition
Similar to fluoroquinolones, the thiadiazole-urea scaffold targets the DNA Gyrase B subunit (GyrB) .[1] The urea moiety mimics the ATP adenine ring, forming hydrogen bonds with Asp73 and Gly77 (residue numbering based on E. coli GyrB).[1] This competitively inhibits ATP hydrolysis, preventing the introduction of negative supercoils into DNA, leading to replication arrest.[1]
Fungal GlmS Inhibition
In fungal pathogens (C. albicans), the compound targets Glucosamine-6-phosphate synthase (GlmS) .[1] The thiadiazole ring acts as a glutamine antimetabolite, binding to the enzyme's N-terminal domain.[1] This blocks the biosynthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a critical precursor for the fungal cell wall chitin.[1]
Mechanistic Pathway Diagram[1][2]
Figure 2: Dual mechanism of action targeting bacterial replication and fungal cell wall synthesis.[1]
Structure-Activity Relationship (SAR)[1][2][3][4]
Optimizing this scaffold requires understanding specific substitution effects:
| Structural Region | Modification | Effect on Activity |
| Phenyl Ring | Electron-Withdrawing Groups (EWG) (e.g., 4-Cl, 4-NO2, 4-CF3) | Increases Potency. Enhances the acidity of the urea NH protons, strengthening H-bonds with the target enzyme.[1] |
| Phenyl Ring | Electron-Donating Groups (EDG) (e.g., 4-OMe, 4-CH3) | Decreases Potency. Weakens urea H-bonding capability; reduces lipophilicity. |
| C-5 Sulfanyl | S-Alkylation (e.g., Benzyl, Methyl) | Variable. Large hydrophobic groups (e.g., 4-chlorobenzyl) can improve membrane permeability and fit into hydrophobic pockets of kinases/gyrases.[1] |
| Urea Linker | Replacement with Thiourea | Maintains/Slight Decrease. Thiourea is more lipophilic but forms weaker H-bonds compared to urea.[1] |
Experimental Protocols
In Vitro Antimicrobial Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (S. aureus ATCC 25923, E. coli ATCC 25922).
Reagents:
-
Mueller-Hinton Broth (MHB).[1]
-
Resazurin dye (viability indicator).[1]
-
Test Compound (dissolved in DMSO).[1]
Workflow:
-
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( CFU/mL). Dilute 1:100 in MHB.[1] -
Plate Setup: Use a 96-well microtiter plate. Add
of MHB to all wells.[1] -
Serial Dilution: Add
of compound stock ( ) to column 1. Perform 2-fold serial dilutions across the plate. -
Inoculation: Add
of diluted bacterial suspension to each well. -
Incubation: Incubate at
for 18–24 hours. -
Readout: Add
of Resazurin (0.015%).[1] Incubate for 2 hours. Blue Pink color change indicates growth.[1] The lowest concentration remaining Blue is the MIC.
References
-
Synthesis and Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Asian Journal of Chemistry. (2013). [Link]
-
Design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives. Bioorganic & Medicinal Chemistry Letters. (2019). [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives: A Review. Molecules (MDPI). (2025).[1] [Link]
-
1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Medicinal Chemistry (Hilaris). (2023).[1] [Link][1]
-
Synthesis and in vitro evaluation of 1,3,4-thiadiazol-2-yl urea derivatives as novel AChE inhibitors. European Journal of Medicinal Chemistry. (2016). [Link]
The Sulfanyl Group: A Linchpin in the Bioactivity of Thiadiazole Urea Derivatives
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. When integrated with a urea moiety, the resulting thiadiazole urea derivatives exhibit a remarkable range of pharmacological properties, including anticancer, antimicrobial, and herbicidal effects. Within this molecular framework, the often-overlooked sulfanyl group (-SH or -SR) at the C5 position emerges as a critical determinant of bioactivity. This technical guide provides an in-depth exploration of the multifaceted role of the sulfanyl group, elucidating its influence on molecular interactions, pharmacokinetic properties, and overall therapeutic potential. We will delve into the structure-activity relationships, mechanistic insights, and synthetic strategies that underscore the significance of this functional group, offering a comprehensive resource for scientists engaged in the design and development of novel thiadiazole urea-based therapeutics.
The Thiadiazole Urea Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its unique electronic properties, including its capacity to act as a hydrogen bond acceptor and a two-electron donor system, contribute to its widespread use as a pharmacophore.[1] The incorporation of a urea linkage (-NH-CO-NH-) introduces additional hydrogen bonding capabilities, enhancing the molecule's ability to interact with biological targets. The combination of these two moieties results in the thiadiazole urea scaffold, a versatile platform for the development of a wide array of bioactive compounds.[2] These derivatives have demonstrated a diverse range of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and herbicidal effects.[1][3]
The general structure of a 5-sulfanyl-1,3,4-thiadiazol-2-yl urea derivative is depicted below:
Caption: General chemical structure of 5-sulfanyl-1,3,4-thiadiazole urea derivatives.
The Pivotal Role of the Sulfanyl Group in Bioactivity
The sulfanyl group, whether as a thiol (-SH) or a thioether (-SR), is not merely a passive substituent. Its strategic placement on the thiadiazole ring profoundly influences the molecule's physicochemical properties and its interactions with biological targets.
Modulation of Target Binding and Enzyme Inhibition
The sulfur atom of the sulfanyl group can participate in various non-covalent interactions, including hydrogen bonds and van der Waals forces, which are crucial for ligand-receptor binding. For instance, in the context of enzyme inhibition, the sulfanyl group can act as a key anchoring point within the active site.
-
Hydrogen Bonding: The lone pair of electrons on the sulfur atom can act as a hydrogen bond acceptor. While weaker than those formed by oxygen or nitrogen, these interactions can contribute significantly to the overall binding affinity.
-
Metal Chelation: The soft nature of the sulfur atom makes it an excellent ligand for soft metal ions present in the active sites of metalloenzymes. This chelating ability can lead to potent enzyme inhibition.
-
Hydrophobic Interactions: When the sulfanyl group is substituted with an alkyl or aryl group (thioether), it contributes to the lipophilicity of the molecule, facilitating hydrophobic interactions with nonpolar pockets in the target protein.
A notable example is the inhibition of c-Jun N-terminal kinase (JNK), where thiadiazole derivatives targeting the JIP-JNK interaction site have shown promise.[4] Structure-activity relationship (SAR) studies of these inhibitors revealed that modifications at the 5-position, often involving a sulfanyl-linked moiety, are critical for potency.[4]
Influence on Physicochemical Properties and Pharmacokinetics
The sulfanyl group significantly impacts key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Lipophilicity: The nature of the 'R' group in a thioether (-SR) can be tailored to modulate the overall lipophilicity of the compound. This is a critical parameter for cell membrane permeability and bioavailability.
-
Metabolic Stability: The sulfanyl linkage can be a site of metabolic transformation, primarily through oxidation to sulfoxides and sulfones. While this can lead to inactivation, in some cases, the metabolites may exhibit their own biological activity. The selective action of certain thiadiazolyl urea herbicides is attributed to differential rates of N-demethylation and metabolism of the sulfanyl-containing parent compound in different plant species.[5]
A Versatile Linker for Structural Elaboration
The sulfanyl group serves as a convenient chemical handle for the synthesis of diverse libraries of thiadiazole urea derivatives. The nucleophilicity of the thiol group allows for straightforward S-alkylation or S-arylation reactions, enabling the introduction of a wide range of substituents to explore the chemical space around the thiadiazole core. This synthetic tractability is invaluable in lead optimization campaigns.
Structure-Activity Relationship (SAR) Insights
SAR studies consistently highlight the importance of the substituent at the 5-position of the thiadiazole ring. In many cases, a sulfanyl or substituted sulfanyl group is a key determinant of activity. For instance, a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives were synthesized and evaluated for their antidepressant and anxiolytic activities.[6][7] The variation of the substituent on the sulfanyl group led to significant differences in potency, with a methoxybenzylsulfanyl group proving to be particularly effective.[6]
Similarly, in the development of antibacterial agents, the introduction of a sulfonylpiperazine structure via a sulfanyl linker on the 1,3,4-thiadiazole ring resulted in compounds with substantial antimicrobial efficacy.[8]
The following table summarizes the impact of sulfanyl group modifications on the bioactivity of selected thiadiazole urea derivatives:
| Parent Compound | Sulfanyl Group Modification | Target/Activity | Observed Effect | Reference |
| 2-Amino-5-sulfanyl-1,3,4-thiadiazole | -S-CH2-Ph-OCH3 | Antidepressant/Anxiolytic | Increased potency | [6] |
| 1,3,4-Thiadiazole | -S-piperazinyl-sulfonyl | Antibacterial | Significant antimicrobial efficacy | [8] |
| Flurbiprofen-thiadiazole urea | Varied aryl/alkyl on urea | Tyrosinase inhibition, Cytotoxicity | Potent inhibition and cytotoxicity | [9] |
| Thiadiazolyl urea | -S-tert-butyl | Herbicidal | Strong herbicidal activity | [5] |
Experimental Protocols
General Synthesis of 5-Sulfanyl-1,3,4-thiadiazol-2-yl Urea Derivatives
The synthesis of these compounds typically involves a multi-step process. A general synthetic route is outlined below.
Caption: A representative synthetic workflow for 5-sulfanyl-1,3,4-thiadiazol-2-yl urea derivatives.
Step-by-Step Methodology:
-
Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol: Thiosemicarbazide is cyclized using carbon disulfide in the presence of a base like potassium hydroxide.[10]
-
Diazotization: The resulting 5-amino-1,3,4-thiadiazole-2-thiol is diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures.
-
Thiocyanation: The diazonium salt is then reacted with a thiocyanate salt, such as potassium thiocyanate, to introduce the thiocyanate group at the 5-position.
-
Reduction to Thiol: The thiocyanate group is reduced to a thiol (-SH) using a suitable reducing agent like sodium borohydride.
-
Urea Formation: The 5-sulfanyl-1,3,4-thiadiazol-2-amine is reacted with an appropriate isocyanate (R-NCO) in an aprotic solvent to yield the final thiadiazole urea derivative.
In Vitro Bioactivity Assessment: A General Workflow
The biological evaluation of the synthesized compounds is crucial to determine their therapeutic potential.
Caption: A generalized workflow for the in vitro bioactivity assessment of thiadiazole urea derivatives.
Key Experimental Protocols:
-
Antimicrobial Activity: The minimum inhibitory concentration (MIC) is determined using broth microdilution or agar diffusion methods against a panel of pathogenic bacteria and fungi.[8]
-
Anticancer Activity: The cytotoxic effects of the compounds are evaluated against various cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
-
Enzyme Inhibition Assays: The inhibitory activity against specific enzyme targets (e.g., tyrosinase, acetylcholinesterase) is measured using spectrophotometric or other appropriate methods.[2][9]
Future Perspectives and Conclusion
The sulfanyl group is a key player in the bioactivity of thiadiazole urea derivatives, influencing everything from target binding to pharmacokinetic properties. A thorough understanding of its role is essential for the rational design of more potent and selective therapeutic agents. Future research should focus on:
-
Bioisosteric Replacement: Exploring the replacement of the sulfanyl group with other bioisosteres to fine-tune the properties of the lead compounds.[11][12]
-
Prodrug Strategies: Utilizing the sulfanyl group as a point of attachment for promoieties to improve drug delivery and targeting.
-
Computational Modeling: Employing molecular docking and other in silico methods to better predict the interactions of the sulfanyl group with biological targets and guide the design of new derivatives.
References
-
Biological Activities of Thiadiazole Derivatives: A Review. (2012). International Journal of Pharmaceutical & Biological Archives. [Link]
-
Synthesis and in vitro evaluation of 1,3,4-thiadiazol-2-yl urea derivatives as novel AChE inhibitors. (n.d.). PubMed. [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). PMC - NIH. [Link]
-
Synthesis, crystal structure and biological evaluation of thiadiazole derivatives containing urea moiety as anti-bacterial agents. (2024). ResearchGate. [Link]
-
Synthesis of flurbiprofen thiadiazole urea derivatives and assessment of biological activities and molecular docking studies. (2023). PubMed. [Link]
-
Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase. (n.d.). PMC. [Link]
-
The structure–activity relationship of the thiazolyl-urea derivatives... (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Activity of New 1,3,4-Thiadiazole Derivatives. (n.d.). ResearchGate. [Link]
-
A mode of selective action of thiadiazolyl urea herbicides. (n.d.). PubMed. [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). PMC. [Link]
-
Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. (n.d.). PMC. [Link] 12.[2][3][8]triazolo[3,4-b][1][3][8]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies. (2023). PMC. [Link]
-
a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. (2025). pharmedicopublishers.com. [Link]
-
Synthesis of thiazole derivatives (9), (10), urea derivatives (11a and... (n.d.). ResearchGate. [Link]
-
Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. (2025). ResearchGate. [Link]
-
Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. (2021). Frontiers. [Link]
-
Anticancer and antimicrobial activities of new thiazolyl-urea derivatives: gene expression, DNA damage, DNA fragmentation and SAR studies. (n.d.). Semantic Scholar. [Link]
-
Synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and evaluation of their antidepressant and anxiolytic activity. (2001). PubMed. [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (n.d.). PMC - NIH. [Link]
-
Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). PMC. [Link]
-
Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. (2001). ACS Publications. [Link]
-
1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. (2023). Hilaris. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). PMC. [Link]
-
Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (2022). Open Access Journals. [Link]
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History and discovery of phenyl-thiadiazolyl urea analogs
An In-Depth Technical Guide to the History and Discovery of Phenyl-Thiadiazolyl Urea Analogs
Abstract
The phenyl-thiadiazolyl urea scaffold represents a remarkable journey of chemical discovery, evolving from its initial application in agriculture to a versatile and potent pharmacophore in modern drug development. This guide provides a comprehensive exploration of this chemical class, beginning with the seminal discovery of Thidiazuron (TDZ) as a potent plant growth regulator. We delve into the synthetic methodologies developed to access these analogs, explore their diverse mechanisms of action in both plant and mammalian systems, and present a detailed analysis of their structure-activity relationships (SAR). Particular focus is given to their evolution as kinase inhibitors for oncology, supported by detailed experimental protocols and pathway diagrams. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the therapeutic potential of this important heterocyclic motif.
Introduction
The N-phenyl-N'-thiadiazol-5-ylurea core structure is a privileged scaffold in chemical biology and medicinal chemistry. Characterized by a central urea linkage connecting a phenyl ring and a thiadiazole heterocycle, these compounds have demonstrated an extraordinary range of biological activities. Initially rising to prominence as a cotton defoliant and plant growth regulator, the scaffold's unique electronic and structural properties soon captured the attention of medicinal chemists. The urea moiety's ability to act as a rigid hydrogen bond donor-acceptor unit makes it an ideal hinge-binding element for many protein kinases, which are critical targets in oncology. This guide traces the history of these fascinating molecules, from their agricultural roots to their current status as promising therapeutic agents.
Chapter 1: The Dawn of a Scaffold - Thidiazuron (TDZ) and Plant Biology
The story of phenyl-thiadiazolyl ureas begins in the 1970s with the discovery of Thidiazuron (TDZ), chemically N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea.[1] Originally developed and used as a cotton defoliant, its potent effects on plant physiology quickly became apparent.[2][3]
Mechanism of Action in Plants
TDZ is a synthetic plant growth regulator with powerful cytokinin-like activity, often far exceeding that of natural purine-based cytokinins.[2][4][5] Its mode of action is multifaceted and not yet fully elucidated, but it is known to influence the three primary plant hormones: cytokinins, auxins, and ethylene.[2][6]
The primary mechanisms are believed to be:
-
Direct Cytokinin Receptor Activation: TDZ can directly bind to and activate plant cytokinin receptors, initiating downstream signaling pathways that stimulate cell division and growth.[1][4]
-
Inhibition of Cytokinin Degradation: TDZ is a potent inhibitor of the enzyme cytokinin oxidase/dehydrogenase (CKX), which is responsible for degrading cytokinins.[1][7] This inhibition leads to an accumulation of endogenous cytokinins, amplifying their growth-promoting effects.
-
Modulation of Auxin Levels: TDZ can also exhibit auxin-like effects and influence the metabolism and transport of endogenous auxins, contributing to its diverse morphoregulatory roles in tissue culture, such as inducing somatic embryogenesis.[8][9][10]
These combined effects make TDZ an invaluable tool in plant tissue culture for inducing organogenesis and regeneration, particularly in woody and recalcitrant species.[4][5][11]
Chapter 2: Synthesis and Chemical Space Exploration
The synthesis of phenyl-thiadiazolyl urea analogs is generally straightforward, allowing for extensive exploration of the chemical space through modification of both the phenyl and thiadiazole portions of the molecule.
General Synthesis Protocol
A common synthetic route involves the reaction of an appropriately substituted 2-amino-1,3,4-thiadiazole with a phenyl isocyanate. Alternatively, the 2-amino-1,3,4-thiadiazole can be reacted with phosgene or a phosgene equivalent (like diphosgene) to form a thiadiazolyl isocyanate, which is then coupled with a substituted aniline.[12]
Step-by-Step Methodology:
-
Thiadiazole Formation: The synthesis typically begins with the formation of the 5-substituted-2-amino-1,3,4-thiadiazole core. This can be achieved by cyclizing a thiosemicarbazide with an appropriate reagent.
-
Isocyanate Generation: A substituted aniline is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent to generate the corresponding phenyl isocyanate.
-
Urea Formation: The 5-substituted-2-amino-1,3,4-thiadiazole from Step 1 is reacted with the phenyl isocyanate from Step 2, typically in an aprotic solvent like toluene or THF, often with gentle heating, to yield the final phenyl-thiadiazolyl urea product.
-
Purification: The final product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[13]
This modular synthesis allows for the creation of large libraries of analogs for screening purposes.
Synthesis Workflow Diagram
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Methodological & Application
Application Note: Chemoselective Synthesis of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the optimized synthesis of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea , a privileged scaffold in kinase inhibition (e.g., PI3K/Akt pathway) and antimicrobial research.
Abstract & Scientific Rationale
The 1,3,4-thiadiazole urea pharmacophore is a critical structural motif in modern drug design, exhibiting potent bioactivity ranging from acetylcholinesterase (AChE) inhibition to anticancer properties against chronic myeloid leukemia (CML) cell lines.
This protocol addresses the synthetic challenge of chemoselectivity . The starting material, 5-amino-1,3,4-thiadiazole-2-thiol, contains three potential nucleophilic sites: the exocyclic amine, the endocyclic nitrogens, and the exocyclic thiol (often existing as a thione tautomer). This guide provides a controlled methodology to exclusively target the exocyclic amine with phenyl isocyanate, preventing the formation of unwanted S-carbamoyl byproducts or bis-urea derivatives.
Chemical Foundation: Tautomerism & Reactivity
Understanding the starting material is prerequisite to success. 5-amino-1,3,4-thiadiazole-2-thiol (AMT) exists in a tautomeric equilibrium between the thiol and thione forms.
-
Thiol Form: Aromatic character, S-H bond present.
-
Thione Form: NH character, C=S bond present (Major contributor in polar solvents).
While the thiol group is nucleophilic, the exocyclic amine (-NH2) at position 2 is significantly more nucleophilic towards "hard" electrophiles like isocyanates, provided the reaction conditions (solvent polarity and temperature) are controlled.
Reaction Scheme
The synthesis involves the nucleophilic addition of the thiadiazole amine to phenyl isocyanate.
Figure 1: Reaction pathway highlighting the critical nucleophilic attack and potential side reactions.
Experimental Protocol
Materials & Equipment[1][2][3][4][5]
-
Reagents:
-
Equipment:
-
Three-neck round-bottom flask (100 mL).
-
Inert gas line (Argon or Nitrogen).
-
Reflux condenser with CaCl2 drying tube.
-
Magnetic stirrer and oil bath.
-
Step-by-Step Methodology
Phase 1: Reaction Setup (Inert Atmosphere)
-
Preparation: Flame-dry the glassware and flush with Argon to remove atmospheric moisture. Rationale: Isocyanates hydrolyze rapidly with water to form anilines, which then react with remaining isocyanate to form symmetric diphenylurea (a difficult-to-remove impurity).
-
Solubilization: Charge the flask with 5-amino-1,3,4-thiadiazole-2-thiol (10 mmol, 1.33 g) . Add anhydrous Pyridine (15 mL) .
-
Activation: Stir at room temperature for 10 minutes until a homogeneous suspension/solution is achieved. Pyridine acts as a base to activate the amine.
Phase 2: Controlled Addition (The Critical Step)
-
Addition: Add Phenyl Isocyanate (10 mmol, 1.1 mL) dropwise over 15 minutes.
-
Note: Do not add in bolus. The exotherm can promote attack at the sulfur atom.
-
-
Reaction: Heat the mixture to reflux (115°C) for 4–6 hours .
-
Monitoring: Check TLC (Mobile phase: CHCl3:MeOH 9:1). The starting amine spot (polar, near baseline) should disappear, and a new less polar spot (Rf ~0.4–0.5) should appear.
-
Phase 3: Workup & Purification
-
Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) containing conc. HCl (5 mL) .
-
Filtration: Filter the solid precipitate using a Buchner funnel. Wash copiously with cold water to remove pyridinium salts.
-
Purification: Recrystallize the crude solid from hot Ethanol or DMF/Water (4:1) .
-
Criteria: Dissolve at boiling point; allow slow cooling to 4°C to grow crystals.
-
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Characterization & Validation
A self-validating system requires confirming the formation of the urea linkage and the integrity of the thiadiazole ring.
| Technique | Expected Signal | Structural Assignment |
| FT-IR | 3100–3350 cm⁻¹ (Broad) | N-H stretching (Urea + Thiol/Thione tautomer) |
| 1660–1690 cm⁻¹ (Strong) | C=O (Urea Carbonyl) – Diagnostic Peak | |
| 1590–1620 cm⁻¹ | C=N (Thiadiazole ring) | |
| ~2270 cm⁻¹ | ABSENCE of Isocyanate peak (Confirms consumption) | |
| ¹H NMR | δ 9.0–11.0 ppm (s, 2H) | Urea -NH- protons (D₂O exchangeable) |
| (DMSO-d₆) | δ 13.0–13.5 ppm (s, 1H) | -SH / -NH (Thione) proton |
| δ 6.9–7.6 ppm (m, 5H) | Phenyl aromatic protons | |
| MS (ESI) | [M+H]⁺ or [M-H]⁻ | Molecular Ion check (Calc MW: ~252.3 g/mol ) |
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Troubleshooting & Optimization
-
Issue: Low Yield / Sticky Solid
-
Cause: Incomplete removal of pyridine or presence of diphenylurea.
-
Solution: Ensure the HCl quench is acidic enough (pH < 2) to fully sequester pyridine. If diphenylurea (white solid, mp > 230°C) is present, it is insoluble in boiling ethanol; filter it off while the solution is hot during recrystallization.
-
-
Issue: S-Carbamoylation (Reaction at Sulfur)
-
Cause: Reaction temperature too high during addition.
-
Solution: Maintain temperature < 20°C during the isocyanate addition. The amine is kinetically favored at lower temperatures.
-
-
Green Chemistry Alternative:
-
Replace Pyridine with THF (Tetrahydrofuran) using Triethylamine (1.1 eq) as the base. Reflux for 12 hours. This simplifies workup (remove solvent, wash with water).
-
References
-
Li, W. Y., et al. (2014). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Heterocyclic Communications, 20(1), 33–36.
-
Abdel Rahman, D. E., & Mohamed, K. O. (2014).[6] Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity.[6][7][8] Der Pharma Chemica, 6(1), 323-335.[6]
-
Jubie, S., et al. (2019). Design and Synthesis of Novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea Derivatives. Bioorganic & Medicinal Chemistry Letters, 29(14), 1831-1835.
-
Al-Amiery, A. A., et al. (2013). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry, 25(1), 487-489.
Sources
- 1. repository.qu.edu.iq [repository.qu.edu.iq]
- 2. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
- 8. chemmethod.com [chemmethod.com]
Application Note: Solvent Selection & Formulation Strategies for Thiadiazolyl Urea Derivatives
Executive Summary
Thiadiazolyl urea derivatives represent a potent class of heterocyclic compounds with applications ranging from agronomy (e.g., Thidiazuron) to oncology (c-Met kinase inhibitors). However, their physicochemical profile—characterized by high lipophilicity, strong intermolecular hydrogen bonding, and crystalline rigidity—presents significant solubility challenges.
This guide provides a tiered solvent selection strategy. It moves beyond simple "trial and error" by analyzing the structural causality of insolubility and offering validated protocols for preparing stable stock solutions, recrystallization systems, and bio-compatible assay formulations.
Physicochemical Context: Why Are They Insoluble?
To select the right solvent, one must understand the solute.[1] Thiadiazolyl urea derivatives possess two distinct structural motifs that compete against dissolution:
-
The Urea Bridge (
): This moiety acts as both a hydrogen bond donor and acceptor. In the solid state, urea derivatives form an extensive, tightly packed hydrogen-bond network (often "tapes" or "sheets") that resists disruption by solvents. -
The Thiadiazole Ring: This sulfur-nitrogen heterocycle is aromatic and electron-deficient. It contributes to
- stacking interactions, further stabilizing the crystal lattice.
The Consequence: These compounds often exhibit high melting points and poor solubility in water and non-polar organic solvents (like hexane). Successful dissolution requires a solvent capable of disrupting the urea hydrogen bond network while accommodating the lipophilic aromatic rings.
Solvent Selection Strategy
Tier 1: Primary Solvents for Stock Solutions (Screening & Storage)
For biological assays, the goal is a high-concentration stock (10–100 mM) that remains stable at
| Solvent | Suitability | Mechanism of Action | Recommendation |
| DMSO (Dimethyl sulfoxide) | Excellent | High dielectric constant ( | Standard. Use anhydrous DMSO for storage to prevent urea hydrolysis. |
| DMF (Dimethylformamide) | Good | Polar aprotic; good for very hydrophobic analogs. | Backup. Use if DMSO fails. Note higher toxicity in cell-based assays. |
| Ethanol/Methanol | Poor | Protic solvents often cannot break the crystal lattice of substituted ureas. | Avoid for stocks. Risk of precipitation upon cooling.[2] |
Tier 2: Recrystallization Systems (Purification)
Purification requires a system where solubility changes drastically with temperature or solvent composition.
-
Anti-Solvent Method (Preferred): Dissolve in a minimal amount of hot polar solvent (DMF or DMSO), then slowly add a miscible non-solvent (Water or Ethanol) until turbidity appears.
-
Thermal Gradient: Ethanol is often a poor solvent at RT but effective at boiling point (
), making it ideal for recrystallization of less rigid derivatives.
Tier 3: In Vivo/Assay Vehicles (Formulation)
Pure DMSO is toxic to cells (
-
Standard Vehicle: 5% DMSO + 40% PEG 400 + 55% Saline/Water.
-
Solubility Enhancers: Tween 80 (0.5–1%) can prevent micro-precipitation during aqueous dilution.
Visualizing the Workflow
Diagram 1: Solubility Decision Tree
This logic flow guides the researcher from solid powder to stable solution.
Caption: Decision matrix for selecting solvents based on application (purification vs. biological stock).
Detailed Protocols
Protocol A: Preparation of 10 mM DMSO Stock Solution
Use this for in vitro bioassays (IC50 determination).
Reagents:
Procedure:
-
Weighing: Weigh approximately 2–5 mg of the compound into a sterile glass amber vial. (Amber glass protects thiadiazoles from potential photo-oxidation).
-
Calculation: Calculate the required volume of DMSO using the formula:
- : Volume of DMSO (mL)
- : Mass of compound (mg)
- : Molecular Weight ( g/mol )[6]
- : Desired Concentration (M)
-
Dissolution: Add the calculated volume of DMSO.
-
Critical Step: Vortex vigorously for 30 seconds.
-
Observation: If solid remains, sonicate in a water bath at
for 5–10 minutes.
-
-
QC Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates undissolved micro-crystals which will skew assay results.
Protocol B: "Step-Down" Serial Dilution (Preventing Crash-Out)
Direct dilution from 100% DMSO to 100% Water often causes immediate precipitation. Use this intermediate step.
Workflow:
-
Stock: Start with 10 mM in 100% DMSO.
-
Intermediate: Dilute 1:10 into Assay Media + 10% DMSO . (Result: 1 mM compound in 19% DMSO).
-
Final: Dilute the Intermediate into pure Assay Media to reach final concentration.
-
Why? This allows the compound to equilibrate with the aqueous phase gradually, often stabilized by serum proteins (BSA/FBS) in the media.
-
Diagram 2: Serial Dilution Strategy
Caption: Step-down dilution method to mitigate hydrophobic precipitation during bioassays.
Troubleshooting & Stability
"Oiling Out" During Recrystallization
Problem: Upon cooling, the compound separates as a liquid oil rather than crystals. Cause: The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated (supersaturated).[1] Solution:
-
Re-heat to dissolve the oil.
-
Add a "seed crystal" of the pure compound.
-
Cool very slowly (wrap the flask in foil to insulate).
-
Add slightly more solvent to reduce saturation.
DMSO Stability Warning
While DMSO is excellent for solubility, it is hygroscopic.
-
Risk: Absorbed water can hydrolyze the urea linkage over time (weeks/months).
-
Mitigation: Store stocks in single-use aliquots at
or . Do not freeze-thaw repeatedly.
References
-
Synthesis and Recrystallization
-
Solubility & Biological Screening
-
Thiadiazole Stability & Activity
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP3191482A1 - 1,2,3-thiadiazol-5yl-urea derivatives, use thereof for regulating plant senescence and preparations containing these derivatives - Google Patents [patents.google.com]
- 5. Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Application Note: High-Efficiency Coupling of Phenyl Isocyanate and 2-Amino-1,3,4-Thiadiazole
Abstract
This application note details the optimized reaction conditions for the synthesis of unsymmetrical ureas via the coupling of phenyl isocyanate with 2-amino-1,3,4-thiadiazole . While isocyanate coupling is generally considered a "click" reaction, the electron-deficient nature of the thiadiazole ring and its inherent tautomeric equilibrium present specific challenges regarding nucleophilicity and solubility. This guide provides a robust protocol to maximize yield, minimize dimerization byproducts, and ensure scalability for medicinal chemistry campaigns targeting anticancer and acetylcholinesterase (AChE) inhibitor scaffolds.
Introduction & Chemical Context
Thiadiazolylureas are a privileged scaffold in drug discovery, exhibiting potent biological activities including anticancer (via kinase inhibition) and antimicrobial properties.[1] The formation of the urea linkage involves the nucleophilic attack of the thiadiazole exocyclic amine onto the electrophilic carbon of the phenyl isocyanate.
The Challenge: Nucleophilicity and Tautomerism
Unlike simple aliphatic amines or electron-rich anilines, 2-amino-1,3,4-thiadiazoles are poor nucleophiles.
-
Electron Withdrawal: The 1,3,4-thiadiazole ring is electron-withdrawing, reducing the electron density on the exocyclic amino group (
). -
Tautomeric Equilibrium: The starting material exists in equilibrium between the amine form and the imine form. While the amine form is generally predominant in solution, solvent polarity can shift this equilibrium, affecting reactivity.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination pathway. The lone pair of the exocyclic nitrogen attacks the isocyanate carbon. A subsequent proton transfer (often solvent-assisted) yields the stable urea.
Figure 1: Mechanistic pathway of the coupling reaction. The nucleophilicity of the starting amine is the rate-determining factor.
Critical Parameter Optimization
To achieve yields >85%, the following parameters must be strictly controlled.
Solvent Selection
Solvent choice is the single most critical variable. Non-polar solvents (Toluene, Benzene) often used for standard isocyanate couplings fail here due to the poor solubility of the polar aminothiadiazole.
| Solvent | Solubility (Amine) | Reaction Rate | Workup Ease | Recommendation |
| THF (Anhydrous) | Moderate | Moderate | High (Evaporation) | Primary Choice |
| DMF/DMSO | High | High | Low (High BP) | Use only if THF fails |
| Acetonitrile | Moderate | Moderate | High | Good Alternative |
| DCM/Chloroform | Poor | Slow | High | Avoid |
| Toluene | Very Poor | Very Slow | Moderate | Avoid |
Temperature & Catalysis
-
Standard: Reflux conditions (60–80°C) are required. Room temperature reactions often stall or require days to complete due to the deactivated amine.
-
Catalyst: While many isocyanate reactions are uncatalyzed, the addition of Triethylamine (TEA) (0.1 eq) or Dibutyltin dilaurate (DBTL) (1 mol%) can significantly accelerate the reaction if the amine is particularly electron-deficient (e.g., if the thiadiazole has other EWG substituents).
Stoichiometry
Use a slight excess of Phenyl Isocyanate (1.1 – 1.2 equivalents). Isocyanates are moisture-sensitive and can hydrolyze to anilines, which then react with remaining isocyanate to form symmetric urea byproducts (Diphenylurea). A slight excess compensates for trace moisture.
Standard Operating Procedure (Protocol)
This protocol is designed for a 1.0 mmol scale reaction but is linearly scalable.
Materials
-
Reactant A: 2-Amino-1,3,4-thiadiazole (1.0 mmol, 101 mg)
-
Reactant B: Phenyl Isocyanate (1.1 mmol, 120 µL)
-
Solvent: Anhydrous THF (5.0 mL)
-
Catalyst (Optional): Triethylamine (0.1 mmol, 14 µL)
-
Glassware: Dried 25 mL Round Bottom Flask, Reflux Condenser, Nitrogen Balloon.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis of thiadiazolylureas.
Detailed Steps
-
Setup: Flame-dry the glassware and purge with Nitrogen to remove ambient moisture.
-
Dissolution: Add 2-amino-1,3,4-thiadiazole to the flask followed by anhydrous THF. If the starting material does not dissolve completely, switch to a THF/DMF (9:1) mixture.
-
Addition: Add Phenyl Isocyanate dropwise via syringe. Caution: Isocyanates are lacrymators and sensitizers; work in a fume hood.
-
Reaction: Heat the mixture to reflux (approx. 66°C for THF). Maintain reflux for 4–6 hours.
-
Checkpoint: TLC should show the disappearance of the polar amine spot (baseline or low Rf) and the appearance of a less polar urea spot.
-
-
Workup:
-
Remove heat and allow the reaction to cool to room temperature.
-
The urea product typically precipitates as a white solid upon cooling.
-
Filtration: Filter the solid under vacuum.
-
Wash: Wash the filter cake with cold diethyl ether (
) to remove unreacted isocyanate and soluble impurities.
-
-
Purification (If necessary): Recrystallization from Ethanol or Acetonitrile is the preferred method if the melting point is not sharp.
Characterization & Quality Control
Verify the product identity using the following markers.
-
Melting Point: Thiadiazolylureas typically have high melting points (>200°C). Sharpness indicates purity.
-
IR Spectroscopy: Look for the disappearance of the isocyanate peak (
) and the appearance of the Urea Carbonyl ( ) stretch at . -
1H NMR (DMSO-d6):
-
Urea Protons: Two distinct singlets (or broad humps) for the NH protons, typically in the range of
. -
Aromatic Region: Phenyl ring protons (
) and the Thiadiazole CH proton ( ).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Product too soluble in THF. | Concentrate reaction mixture to 1/3 volume and add Hexane to induce precipitation. |
| Symmetric Urea impurity | Wet solvent/Atmosphere. | Ensure THF is anhydrous; use fresh Isocyanate bottle; keep under |
| Incomplete Reaction | Low nucleophilicity. | Increase reflux time to 12h or add 1 mol% DBTL catalyst. |
| Sticky Gum Formation | Polymerization or impurities. | Decant solvent, triturature gum with cold Ether/Methanol to induce crystallization. |
References
-
Thiadiazole Scaffold Bioactivity: Almasirad, A., et al. "Synthesis and in vitro evaluation of 1,3,4-thiadiazol-2-yl urea derivatives as novel AChE inhibitors."[2] Iranian Journal of Pharmaceutical Research, 2011.
-
General Isocyanate Kinetics: Satchell, D. P. N., & Satchell, R. S. "Acylation by Ketens and Isocyanates." Chemical Society Reviews, 1975.
-
Tautomerism in Aminothiadiazoles: Lill, M. A., et al. "Solvent effects on tautomerism equilibria in 2-amino-1,3,4-thiadiazole." Structural Chemistry, 2013.
-
Synthetic Methodology (Thiadiazole Ureas): Jakubkiene, V., et al. "Synthesis and biological activity of 1-(5-substituted-1,3,4-thiadiazol-2-yl)-3-phenylureas." Pharmazie, 2003.
Sources
Crystallization techniques for 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea
Application Note: High-Purity Crystallization of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea
Executive Summary
This application note details the isolation and crystallization protocols for 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea , a pharmacophore exhibiting significant potential in antimicrobial and anticancer screenings.
The primary challenge in crystallizing this compound lies in its thiol-thione tautomerism and poor solubility in non-polar solvents. This guide moves beyond standard "dissolve and cool" methods, employing Solvent/Anti-Solvent Precipitation and Controlled Evaporation to ensure high purity (>98%) and crystal stability. We address the critical risk of oxidative disulfide dimerization during processing.
Physicochemical Profile & Solubility Data
Before initiating crystallization, the solubility profile must be understood to select the thermodynamic window for nucleation.
| Parameter | Data / Observation |
| Molecular Formula | C₉H₈N₄OS₂ |
| Molecular Weight | 252.32 g/mol |
| Core Structure | Urea bridge linking Phenyl and 1,3,4-Thiadiazole rings. |
| Key Functional Group | C5-Sulfanyl (-SH) / Thione (=S) tautomer. |
| Solubility (High) | DMSO, DMF, DMAc (Dipolar Aprotic). |
| Solubility (Mod.) | Hot Ethanol, Hot Methanol, THF. |
| Solubility (Low) | Water, Hexane, Diethyl Ether, Cold Chloroform. |
| pKa (Thiol) | ~6.5 - 7.5 (Acidic due to thiadiazole electron withdrawal). |
Critical Mechanism: Tautomeric Control
Expert Insight: The "5-sulfanyl" group rarely exists as a free thiol (-SH) in the solid state. It predominantly adopts the thione (NH...C=S) tautomer due to resonance stabilization within the thiadiazole ring.
-
Implication for Crystallization: Solvents that stabilize the thione form (polar aprotic) yield more consistent crystal lattices than non-polar solvents.
-
Oxidation Risk: In basic media or presence of oxygen, the thiol form can oxidize to form a disulfide dimer (R-S-S-R), a common impurity. All crystallization solvents should be degassed.
Experimental Protocols
Protocol A: High-Yield Purification (Solvent/Anti-Solvent)
Best for: Bulk purification after synthesis (purity enhancement).
Reagents:
-
Crude 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea.
-
Solvent: Dimethyl Sulfoxide (DMSO) - Anhydrous, Degassed.
-
Anti-Solvent: Deionized Water (Ice cold).
Step-by-Step Procedure:
-
Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add DMSO dropwise (approx. 3-5 mL) with gentle heating (40°C) and stirring until fully dissolved. Do not overheat (>60°C) to prevent thermal decomposition.
-
Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates (dust/catalyst residues).
-
Nucleation Induction: Place the filtrate in a stir bath at room temperature. Slowly add degassed water dropwise.
-
Critical Point: Add water until a persistent turbidity (cloudiness) just forms. Stop stirring.
-
-
Crystal Growth: Allow the mixture to stand undisturbed for 2 hours at 4°C (refrigerator). The urea derivative will precipitate as the DMSO is sequestered by water.
-
Isolation: Filter the white/off-white precipitate using vacuum filtration.
-
Washing: Wash the cake 3x with cold water to remove residual DMSO.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: Single Crystal Growth (Slow Evaporation)
Best for: X-Ray Diffraction (XRD) analysis and polymorph screening.
Reagents:
-
Pre-purified compound (from Protocol A).
-
Solvent System: Tetrahydrofuran (THF) / Ethanol (1:1 v/v).
Step-by-Step Procedure:
-
Saturation: Prepare a saturated solution by adding the compound to 10 mL of the THF/Ethanol mixture at 50°C.
-
Clarification: Filter the hot solution into a clean scintillation vial.
-
Controlled Evaporation: Cover the vial with Parafilm. Poke 3-4 small holes in the film using a needle.
-
Incubation: Place the vial in a vibration-free, dark environment at ambient temperature (20-22°C).
-
Why Dark? Thiadiazoles can be light-sensitive over long exposures.
-
-
Harvesting: After 3-5 days, colorless prismatic crystals should form. Decant the mother liquor and wash crystals with cold hexane.
Process Visualization
The following diagram illustrates the decision logic and workflow for processing this compound, highlighting the critical oxidation checkpoint.
Figure 1: Decision tree for crystallization methodology emphasizing the critical oxidation control point.
Scientific Rationale & Troubleshooting
Why this specific solvent system? Research into 1,3,4-thiadiazole derivatives confirms that while the phenyl ring adds lipophilicity, the urea and thiadiazole moieties create a rigid, hydrogen-bond-hungry backbone.
-
DMSO disrupts the strong intermolecular urea hydrogen bonds (N-H...O=C), allowing the molecule to enter solution.
-
Water (Anti-solvent) has a high dielectric constant, forcing the hydrophobic phenyl groups to aggregate, driving precipitation.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Oiling Out (Liquid droplets instead of crystals) | Supersaturation is too high or cooling is too fast. | Re-heat to dissolve oil, add more solvent (DMSO), and cool much slower. |
| Yellow Discoloration | Oxidation of the -SH group to disulfide. | Recrystallize in the presence of a reducing agent (e.g., 1% DTT) or ensure strict inert atmosphere (N₂). |
| Low Yield | Compound is too soluble in the mother liquor. | Increase the ratio of Anti-Solvent (Water) or cool to 0°C. |
References
-
Synthesis and Biological Evaluation of Thiadiazole Ureas
-
Solubility & Stability of Phenyl-Urea Derivatives
- Title: Effect of 1,3-Disubstituted Urea Derivatives as Additives on the Efficiency and Stability of Perovskite Solar Cells.
- Source: ACS Applied Energy M
-
URL:[Link]
-
Crystal Structure Analysis of Thiadiazoles
- Title: Quantitative crystal structure analysis of 1,3,4-thiadiazole deriv
- Source: RSC Advances, 2014.
-
URL:[Link]
-
Tautomerism in 5-substituted-1,3,4-thiadiazoles
- Title: Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes.
- Source: Molecules (MDPI), 2020.
-
URL:[Link]
Sources
Application Note: Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Urea Derivatives
Executive Summary
The 1,3,4-thiadiazole core, when functionalized with a urea moiety, forms a privileged scaffold in medicinal chemistry. These derivatives exhibit potent biological activities, serving as highly selective matrix metalloproteinase (MMP) inhibitors, anticancer agents, and broad-spectrum antimicrobials [1, 2]. However, the conventional synthesis of these derivatives—typically via the nucleophilic addition of amines to isocyanates under reflux—often suffers from prolonged reaction times, thermal degradation, and moderate yields due to side reactions.
This application note details a highly efficient, Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, this method accelerates the coupling of 2-amino-1,3,4-thiadiazoles with isocyanates, reducing reaction times from hours to minutes while significantly enhancing yield, purity, and reproducibility [3].
Mechanistic Causality: The Microwave Advantage
To understand why this protocol outperforms conventional methods, one must examine the causality of energy transfer. Traditional oil-bath heating relies on thermal conduction, which inherently creates temperature gradients. These gradients can lead to localized overheating, promoting unwanted side reactions such as the dimerization of isocyanates.
Microwave irradiation (typically at 2.45 GHz) bypasses conduction by inducing dielectric heating . Polar molecules in the reaction mixture—specifically the solvent (N,N-Dimethylformamide, DMF) and the reacting amines—continuously attempt to align with the oscillating electromagnetic field.
-
Solvent Efficiency: DMF is selected specifically for its high loss tangent (
), allowing it to rapidly convert electromagnetic energy into uniform thermal energy. -
Transition State Stabilization: The nucleophilic attack of the thiadiazole amine on the isocyanate carbon proceeds through a highly polar transition state. The microwave field stabilizes this polar intermediate, effectively lowering the activation energy barrier and accelerating the reaction rate exponentially [4].
Figure 1: Mechanistic causality of microwave irradiation in organic synthesis.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system. Each step includes a mechanistic rationale and a validation checkpoint to ensure scientific integrity and reproducible outcomes.
Materials & Equipment
-
Substrates: 2-Amino-5-substituted-1,3,4-thiadiazole (1.0 mmol), Aryl/Alkyl isocyanate (1.1 mmol).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL).
-
Equipment: Dedicated Microwave Synthesizer (e.g., CEM Discover SP or Anton Paar Monowave) equipped with IR temperature sensors and pressure monitors.
Step-by-Step Methodology
Step 1: Preparation & Stoichiometry In an oven-dried 10 mL microwave-safe glass vial, add 1.0 mmol of the 2-amino-1,3,4-thiadiazole derivative.
-
Causality: Using strictly anhydrous conditions and oven-dried glassware is paramount. Trace moisture will react with the isocyanate to form an unstable carbamic acid, which decarboxylates into a primary amine. This amine will subsequently react with another isocyanate molecule to form an unwanted symmetrical diaryl urea byproduct.
Step 2: Solvent Addition Suspend the thiadiazole in 3.0 mL of anhydrous DMF, followed by the dropwise addition of 1.1 mmol of the selected isocyanate.
-
Validation Checkpoint: Ensure the vial is immediately sealed with a Teflon-lined crimp cap to prevent atmospheric moisture ingress and to maintain pressure integrity during irradiation.
Step 3: Microwave Irradiation Place the sealed vial in the microwave reactor cavity. Program the following parameters:
-
Temperature: 90 °C
-
Power: 150 W (Dynamic modulation)
-
Hold Time: 12–15 minutes
-
Pressure Limit: 200 psi
-
Causality: Dynamic power modulation ensures the temperature reaches exactly 90 °C and holds steady without overshooting. This prevents the thermal decomposition of the sensitive thiadiazole ring while maintaining maximum kinetic energy for the coupling.
Step 4: Cooling & Precipitation Post-irradiation, utilize the reactor's built-in compressed air cooling to rapidly bring the vial to room temperature (< 2 minutes). Pour the reaction mixture into 20 mL of crushed ice water under vigorous stirring.
-
Causality: Rapid quenching prevents reverse reactions and forces the immediate precipitation of the highly crystalline urea derivative, leaving unreacted starting materials dissolved in the aqueous DMF mixture.
Step 5: Filtration & Purification Filter the resulting precipitate under vacuum. Wash thoroughly with cold distilled water to remove residual DMF, and recrystallize from hot ethanol to afford the pure thiadiazole urea derivative.
Figure 2: Microwave-assisted synthesis workflow of thiadiazole urea derivatives.
Quantitative Outcomes & Analytical Validation
The transition from conventional reflux to microwave irradiation yields stark improvements in both efficiency and product quality. Table 1 summarizes the comparative metrics observed during the synthesis of various thiadiazole urea analogs.
Table 1: Comparative Synthesis Metrics (Conventional vs. Microwave-Assisted)
| Substrate (Isocyanate) | Heating Method | Time | Temp (°C) | Isolated Yield (%) | Purity (HPLC, %) |
| Phenyl isocyanate | Conventional (Oil Bath) | 12 h | 90 | 65 | >92 |
| Phenyl isocyanate | Microwave (150 W) | 12 min | 90 | 94 | >98 |
| 4-Fluorophenyl isocyanate | Conventional (Oil Bath) | 14 h | 90 | 60 | >90 |
| 4-Fluorophenyl isocyanate | Microwave (150 W) | 15 min | 90 | 91 | >99 |
| 4-Methoxyphenyl isocyanate | Conventional (Oil Bath) | 16 h | 90 | 58 | >88 |
| 4-Methoxyphenyl isocyanate | Microwave (150 W) | 15 min | 90 | 89 | >97 |
Self-Validating Analytical Checkpoints
To ensure the trustworthiness of the synthesized compounds, the following analytical checkpoints must be verified post-purification:
-
FT-IR Spectroscopy: The complete disappearance of the strong, broad isocyanate peak at ~2270 cm⁻¹ is the primary indicator of reaction completion. The appearance of the urea carbonyl (Amide I) stretch at 1650–1700 cm⁻¹ and N-H stretches at 3200–3300 cm⁻¹ confirms successful product formation.
-
NMR Spectroscopy: In ¹H-NMR (DMSO-d6), the newly formed urea protons typically appear as two distinct, highly deshielded broad singlets between
8.5 and 10.5 ppm, confirming the successful linkage between the thiadiazole ring and the isocyanate substituent.
References
-
Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives Source: MDPI (Molecules) URL:[Link]
-
Synthesis of a Series of Stromelysin-Selective Thiadiazole Urea Matrix Metalloproteinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds Source: MDPI (Molecules) URL:[Link]
-
Synthesis, Molecular Docking, and Bioactivity Study of Novel Hybrid Benzimidazole Urea Derivatives: A Promising α-Amylase and α-Glucosidase Inhibitor Candidate with Antioxidant Activity Source: PubMed Central (PMC) URL:[Link]
Troubleshooting & Optimization
Improving yield of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea synthesis
The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea .
Subject: Yield Improvement & Troubleshooting for 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea CAS Registry Number (Starting Material): 2349-67-9 (2-amino-5-mercapto-1,3,4-thiadiazole) Reaction Type: Nucleophilic Addition / Heterocyclic Urea Formation
Core Reaction Logic & Pathway Analysis
The synthesis involves the reaction of phenyl isocyanate with 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) .[1] To improve yield, one must understand the competition between the Nitrogen (N) and Sulfur (S) nucleophiles and the impact of tautomerism.
The Mechanistic Challenge
The starting material, AMT, exists in a tautomeric equilibrium between the thiol and thione forms.
-
Thione form (Major in solution): Reduces the nucleophilicity of the exocyclic amine.
-
Thiol form (Minor): Prone to S-alkylation/S-carbamoylation (Kinetic product).
Goal: Drive the reaction toward the thermodynamically stable N-carbamoylated urea while suppressing S-attack and isocyanate hydrolysis.
Figure 1: Reaction pathway illustrating the competition between Kinetic (S-attack) and Thermodynamic (N-attack) products.
Optimized Experimental Protocol
This protocol is engineered to maximize the N-acylation pathway and minimize hydrolysis.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| AMT | 1.0 | Nucleophile | Must be dry. Vacuum dry at 60°C for 4h pre-reaction. |
| Phenyl Isocyanate | 1.1 - 1.2 | Electrophile | Excess accounts for slight hydrolysis. |
| Pyridine | Solvent | Base/Solvent | Acts as an acid scavenger and promotes rearrangement. |
| Anhydrous DMF | Co-solvent | Solubilizer | Only if AMT is insoluble in Pyridine alone. |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel.
-
Flush with Argon or Nitrogen (Isocyanates are moisture-sensitive).
-
-
Dissolution:
-
Add AMT (1.0 eq) to anhydrous Pyridine (approx. 10 mL per gram of AMT).
-
Technical Insight: If solubility is poor, add DMF (dimethylformamide) dropwise until a clear solution or fine suspension is achieved. Avoid alcohols (they react with isocyanates).
-
-
Controlled Addition (The "Soft" Approach):
-
Heat the mixture to 60°C .
-
Dissolve Phenyl Isocyanate (1.1 eq) in a minimal amount of anhydrous acetone or dioxane (non-protic).
-
Add the isocyanate solution dropwise over 30 minutes.
-
Why? Slow addition prevents high local concentrations of isocyanate, reducing dimerization risk.
-
-
Thermodynamic Drive:
-
Work-up (Isolation):
-
Cool reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (10x volume of reaction solvent) containing dilute HCl (to neutralize pyridine).
-
Observation: A precipitate should form immediately.
-
Filter the solid and wash with cold water followed by cold ethanol (removes unreacted isocyanate/aniline).
-
-
Purification:
-
Recrystallize from Ethanol/DMF (9:1) mixture.
-
Troubleshooting Guide (FAQ)
Issue 1: "I am getting a sticky gum instead of a solid precipitate."
Diagnosis: This usually indicates the presence of oligomers or incomplete rearrangement of the S-adduct.
-
Corrective Action:
-
Check Solvent: Ensure Pyridine/DMF was removed. Residual high-boiling solvents prevent crystallization.
-
Trituration: Add diethyl ether or cold acetonitrile to the gum and sonicate. This often induces crystallization of the urea.
-
Acid Wash: The gum might be the pyridine salt of the product. Ensure the pour-out water is acidic (pH 3-4).
-
Issue 2: "My yield is low (<40%) and I see a white solid impurity."
Diagnosis: The white solid is likely Diphenylurea (MP > 230°C), formed by the reaction of phenyl isocyanate with water.
-
Root Cause: Wet solvents or atmospheric moisture.
-
Corrective Action:
-
Use freshly distilled phenyl isocyanate.
-
Dry Pyridine/DMF over molecular sieves (4Å) for 24 hours before use.
-
Protocol Shift: If moisture cannot be controlled, increase isocyanate equivalents to 1.5, but you must perform a hot ethanol wash during filtration (Diphenylurea is very insoluble, but the target product usually dissolves in hot ethanol/DMF).
-
Issue 3: "NMR shows a mixture of products (S- vs N-substitution)."
Diagnosis: Kinetic control was dominant; the reaction didn't cook long enough or hot enough.
-
Evidence: N-urea protons typically appear downfield (δ 9.0–11.0 ppm in DMSO-d6), while S-carbamoylate signals differ.
-
Corrective Action:
-
Increase Reaction Time: Extend reflux to 8-12 hours.
-
Catalyst Switch: Add 5 mol% DABCO (1,4-diazabicyclo[2.2.2]octane). It is a superior nucleophilic catalyst that favors isocyanate activation.
-
Issue 4: "The starting material (AMT) won't dissolve."
Diagnosis: AMT has high lattice energy due to intermolecular H-bonding.
-
Corrective Action:
-
Do not use non-polar solvents (DCM, Toluene).
-
Use DMSO as the primary solvent.
-
Warning: If using DMSO, do not reflux >100°C violently, as DMSO can decompose or oxidize the thiol to a disulfide (dimer) under harsh conditions. Keep at 80-90°C.
-
Advanced Optimization: The "Protect-Deprotect" Strategy
If the direct method fails due to persistent S-alkylation, use the protection strategy.
-
Protect: React AMT with Benzyl chloride -> S-benzyl derivative.
-
React: S-benzyl amine + Phenyl Isocyanate -> Urea formation (N-attack is now the only option).
-
Deprotect: Remove benzyl group (e.g., AlCl3/Toluene or reductive cleavage).
-
Note: This is labor-intensive and should be a last resort.
-
References
-
Synthesis of 1,3,4-Thiadiazole Ureas
- Title: Synthesis and biological evaluation of a series of novel inhibitor of Nek2/Hec1 interaction.
- Relevance: Describes standard protocols for reacting amino-thiadiazoles with isocyan
-
Source:
-
Tautomerism of AMT
- Title: A Theoretical Study on the Mechanism of Interconversion of 2-amino-5-mercapto-1,3,4-thiadiazole Isomers.
- Relevance: Explains the thione/thiol equilibrium that complic
-
Source:
-
Isocyanate Chemistry & Side Reactions
-
Title: Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole.[7]
- Relevance: Discusses urea formation and the use of bases like triethylamine in THF vs Pyridine.
-
Source:
-
-
General Heterocyclic Urea Synthesis
- Title: Design and Synthesis of Novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)
- Relevance: Provides specific NMR characterization data for thiadiazolyl ureas to assist in product verific
-
Source:
Sources
- 1. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone: an efficient strategy for the electrosynthesis of new 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP3191482A1 - 1,2,3-thiadiazol-5yl-urea derivatives, use thereof for regulating plant senescence and preparations containing these derivatives - Google Patents [patents.google.com]
- 7. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Thiadiazolyl Urea Reaction Mixtures
Welcome to the Technical Support Center for the purification of thiadiazolyl urea reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.
Introduction: The Challenge of Purifying Thiadiazolyl Ureas
Thiadiazolyl ureas are a significant class of compounds in medicinal chemistry, often exhibiting a range of biological activities.[1][2][[“]] Their synthesis, typically involving the reaction of an amino-thiadiazole with an isocyanate, can present several purification hurdles.[4][5][6] Common impurities include unreacted starting materials, symmetrically disubstituted ureas, and byproducts from the reaction of isocyanates with trace amounts of water.[7] The unique polarity and hydrogen-bonding capabilities of thiadiazolyl ureas necessitate carefully optimized purification strategies.
This guide provides a comprehensive overview of troubleshooting common issues encountered during the purification of these valuable compounds, with a focus on crystallization and flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a thiadiazolyl urea synthesis?
A1: The primary impurities often include:
-
Unreacted Aminothiadiazole: This starting material can persist if the reaction does not go to completion.
-
Symmetrical Di-substituted Urea: Formed from the reaction of the isocyanate with water, which generates an amine that then reacts with another molecule of isocyanate.[7]
-
Unreacted Isocyanate: While often reactive, some isocyanate may remain, especially if a stoichiometric amount is used.
-
Byproducts from Isocyanate Degradation: Isocyanates can undergo self-polymerization or react with other nucleophiles present in the reaction mixture.
Q2: How can I effectively monitor the progress of my reaction to minimize purification challenges?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool. It is crucial to find a solvent system that provides good separation between your starting materials, the desired product, and major impurities. For urea compounds, which can be quite polar, a common mobile phase is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[8] Sometimes, adding a small amount of a polar modifier like methanol or a few drops of a base (like triethylamine) or acid (like acetic acid) can improve resolution, especially for basic or acidic compounds.[9][10]
Q3: My thiadiazolyl urea product appears insoluble in common chromatography solvents. What should I do?
A3: High polarity and strong intermolecular hydrogen bonding in ureas can lead to poor solubility. Consider using more polar solvent systems for chromatography, such as dichloromethane/methanol or even gradients including small amounts of water or additives like formic acid or ammonia to improve solubility and reduce tailing on silica gel.[8][9] For highly insoluble compounds, purification via crystallization or trituration may be more effective.
Q4: I am observing significant tailing of my product spot on the TLC plate. How can I address this?
A4: Tailing is often caused by strong interactions between the polar urea functional group and the acidic silanol groups on the silica gel surface.[10] To mitigate this, you can:
-
Add a small amount of a competitive base, like triethylamine (0.1-1%), to your eluent to saturate the acidic sites on the silica.
-
Use a more polar solvent in your eluent system, such as methanol, to improve the solubility of the compound in the mobile phase.
-
Consider using a different stationary phase, such as alumina (which is basic) or reversed-phase silica gel.[9]
Troubleshooting Guide: Purification Techniques
Crystallization
Crystallization is a powerful purification technique for thiadiazolyl ureas, often yielding highly pure material. The key is to find a suitable solvent or solvent system.[8][11]
Problem: My compound oils out instead of crystallizing.
-
Possible Cause: The solution is too supersaturated, or the cooling rate is too fast.
-
Solution:
-
Gently warm the solution to redissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool more slowly. Seeding with a small crystal of pure product, if available, can also induce crystallization.
-
Problem: No crystals form, even after cooling.
-
Possible Cause: The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.
-
Solution:
-
Slowly evaporate the solvent until the solution becomes slightly turbid, then allow it to cool slowly.
-
If the compound is highly soluble, consider using a co-solvent system. Dissolve the compound in a good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., water or hexanes) until turbidity persists. Then, warm the mixture until it becomes clear and allow it to cool slowly.[11]
-
Problem: The resulting crystals are not pure.
-
Possible Cause: Impurities are co-crystallizing with the product.
-
Solution:
-
Ensure the initial crude material is not excessively impure. A preliminary purification by flash chromatography might be necessary.
-
Try a different recrystallization solvent. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[11][12]
-
Perform a second recrystallization.
-
Experimental Protocol: Recrystallization of a Thiadiazolyl Urea
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidates will show poor solubility at room temperature but complete dissolution upon heating.[8]
-
Dissolution: In an appropriately sized flask, add the crude thiadiazolyl urea and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in portions to avoid using an excessive amount.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Flash Column Chromatography
Flash chromatography is a rapid and effective method for purifying thiadiazolyl urea reaction mixtures, especially when multiple components are present.[13][14]
Problem: Poor separation of my product from impurities.
-
Possible Cause: The chosen eluent system has incorrect polarity.
-
Solution:
-
Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your desired compound to ensure good separation on the column.[8]
-
Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to separate compounds with a wide range of polarities.[10]
-
Problem: The product is not eluting from the column.
-
Possible Cause: The eluent is not polar enough, or the compound has very strong interactions with the silica gel.
-
Solution:
-
Gradually increase the polarity of the eluent. For highly polar ureas, a gradient up to 10-20% methanol in dichloromethane may be necessary.[8]
-
If the compound is still retained, consider adding a small amount of a stronger modifier like acetic acid or triethylamine to the eluent.
-
Problem: The purified fractions are still impure.
-
Possible Cause: The column was overloaded, or the separation was not optimal.
-
Solution:
-
Reduce the amount of crude material loaded onto the column. A general rule of thumb for difficult separations is a silica gel to crude compound ratio of at least 50:1 (w/w).[8]
-
Ensure proper packing of the column to avoid channeling.
-
Collect smaller fractions to improve the resolution of separation.
-
Experimental Protocol: Flash Column Chromatography of a Thiadiazolyl Urea Reaction Mixture
-
TLC Analysis: Develop a suitable solvent system using TLC that gives good separation between the starting materials, product, and major impurities.
-
Column Packing:
-
Dry Packing: Fill the column with silica gel and then gently tap the column to ensure even packing.
-
Wet Packing (Slurry): Create a slurry of silica gel in the initial, least polar eluent and pour it into the column.
-
-
Equilibration: Run several column volumes of the initial eluent through the packed column to ensure it is well-equilibrated.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and carefully load it onto the top of the silica gel.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This method is preferred for compounds with limited solubility in the eluent.
-
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. Monitor the fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Common Solvents for Crystallization of Thiadiazolyl Ureas
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | Often a good starting point for ureas.[15][16] |
| Methanol | Polar Protic | 65 | Can be too good of a solvent, but useful in co-solvent systems.[12] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, may offer different selectivity. |
| Acetonitrile | Polar Aprotic | 82 | A good alternative to alcohols.[5] |
| Ethyl Acetate | Polar Aprotic | 77 | Can be effective for less polar thiadiazolyl ureas. |
| Dichloromethane | Non-polar | 40 | Typically used as a co-solvent with a less polar solvent like hexanes. |
| Water | Polar Protic | 100 | Often used as an anti-solvent with a more soluble organic solvent like ethanol.[11] |
Table 2: Typical TLC and Flash Chromatography Eluent Systems for Thiadiazolyl Ureas
| Eluent System | Typical Ratio | Polarity | Comments |
| Hexanes / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | A standard starting point for many organic compounds.[8] |
| Dichloromethane / Methanol | 99:1 to 9:1 | Medium to High | Effective for more polar ureas.[8][9] |
| Dichloromethane / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | Offers different selectivity compared to hexanes/ethyl acetate. |
| Chloroform / Acetone | 9:1 to 1:1 | Medium | Another common system for moderately polar compounds. |
Visualization of Workflows
Diagram 1: Troubleshooting Crystallization
Caption: A decision tree for troubleshooting common crystallization issues.
Diagram 2: General Workflow for Flash Chromatography Purification
Caption: A stepwise workflow for purifying thiadiazolyl ureas using flash chromatography.
Concluding Remarks
The purification of thiadiazolyl urea reaction mixtures requires a systematic and informed approach. By understanding the potential impurities and the principles behind common purification techniques, researchers can effectively troubleshoot challenges and obtain highly pure compounds. This guide serves as a starting point, and further optimization will always depend on the specific properties of the target molecule.
References
-
Wikipedia. (n.d.). Urea extraction crystallization. Retrieved from [Link]
-
Yuan, S. (2017, December 27). Urea Crystallization. Medium. Retrieved from [Link]
-
Gascón, J., et al. (2024, April 22). Enhanced Predictability of Urea Crystallization by an Optimized Laser Repetition Rate. Crystal Growth & Design. Retrieved from [Link]
- Stamicarbon B.V. (1965). Crystallization of urea. U.S.
-
EverBlue. (2021, April 12). Why Does Urea Crystallize. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Quora. (2018, September 5). Why is methanol used in recrystallization of urea?. Retrieved from [Link]
-
Reddit. (2023, October 30). TLC for urea. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Urea. Retrieved from [Link]
- Ghiur, A. A., et al. (2014). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. Molecules, 19(11), 17856-17874.
-
NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example). [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of oxazol/thiazole urea derivatives by reaction of isocyanate.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]
-
International Journal of Research and Applied Science & Engineering Technology. (2022, August 3). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. Retrieved from [Link]
-
iGEM. (n.d.). Urea Protein Extraction. Retrieved from [Link]
-
Nature. (n.d.). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Retrieved from [Link]
- Google Patents. (n.d.). Purification of urea. U.S.
-
ResearchGate. (2025, August 9). Multicomponent reactions of urea and its derivatives with CH2O and H2S in the synthesis of 1,3,5-thiadiazinane-4-(thi)ones and macroheterocycles. Retrieved from [Link]
-
AKJournals. (n.d.). Aqueous urea solution promoted resolution of five-component mixture of amino acids on silica TLC plates. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of urea derivatives. U.S.
-
Biotage. (2025, December 6). Successful flash chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
HBGX Chemical. (2026, January 28). Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. Retrieved from [Link]
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography. Retrieved from [Link]
- European Patent Office. (2007, November 21). Method for purifying aqueous urea solution. EP 1857439 A1.
-
ResearchGate. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. Retrieved from [Link]
- MDPI. (2022, November 25). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219.
- ScienceDirect. (2014, June 15). Synthesis and in vitro evaluation of 1,3,4-thiadiazol-2-yl urea derivatives as novel AChE inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(12), 2673-2676.
-
Czech Journal of Animal Science. (n.d.). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Retrieved from [Link]
-
Bio-Rad. (2018, July 16). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Retrieved from [Link]
-
Consensus. (2023, September 1). Synthesis of Naproxen Thiadiazole Urea Hybrids and Determination of their Anti-melanoma, Anti-migration, Tyrosinase Inhibitory Activity, and Molecular Docking Studies. Retrieved from [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. Retrieved from [Link]
Sources
- 1. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. consensus.app [consensus.app]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications [hbgxchemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. orgsyn.org [orgsyn.org]
- 11. m.youtube.com [m.youtube.com]
- 12. quora.com [quora.com]
- 13. biotage.com [biotage.com]
- 14. ajrconline.org [ajrconline.org]
- 15. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US2090593A - Process for the preparation of urea derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Time for Thiadiazole and Phenyl Isocyanate Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles in a question-and-answer format, providing diagnostic workflows and actionable solutions.
Issue 1: My reaction is incredibly slow, or not proceeding at all.
Initial Diagnostic Questions:
-
What are the specific thiadiazole and phenyl isocyanate derivatives you are using? The electronic properties of your substituents are critical.
-
What solvent are you using?
-
What is the reaction temperature?
-
Are you using a catalyst?
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow reactions.
In-Depth Solutions:
-
Impact of Substituents: The electrophilicity of the isocyanate's carbonyl carbon is paramount.
-
Electron-Withdrawing Groups (EWGs) on the phenyl isocyanate (e.g., -NO₂, -Cl, -CF₃) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the thiadiazole's amino group. This generally leads to a faster reaction.[1]
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) on the phenyl isocyanate decrease its reactivity by reducing the electrophilicity of the carbonyl carbon.[1] If your phenyl isocyanate has strong EDGs, you will likely need more forcing conditions.
-
-
Solvent Selection: The choice of solvent can dramatically influence reaction rates.
-
Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can help to stabilize charged intermediates that may form during the reaction.[2]
-
Non-polar solvents like toluene or xylene may lead to slower reactions.[3] A study on the phenol-isocyanate reaction showed a significant rate increase in the order of Xylene < 1,4-Dioxane < Cyclohexanone.[3]
-
-
Temperature: Increasing the reaction temperature provides the necessary activation energy for the reaction to proceed. For sluggish reactions, refluxing in a suitable solvent is a common strategy.[4]
-
Catalysis:
-
Base Catalysis: Tertiary amines, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are commonly used catalysts. They can deprotonate the amino group of the thiadiazole, increasing its nucleophilicity.
-
Organotin Catalysts: Dibutyltin dilaurate (DBTDL) is a highly effective catalyst for urethane and urea formation, although its use may be restricted due to toxicity concerns.[5]
-
Issue 2: I'm observing low yields and the formation of multiple side products.
Initial Diagnostic Questions:
-
What is the purity of your starting materials? Isocyanates are susceptible to hydrolysis.
-
Is your reaction setup anhydrous?
-
What is your reaction concentration?
In-Depth Solutions:
-
Purity of Phenyl Isocyanate: Phenyl isocyanates can react with water to form an unstable carbamic acid, which then decomposes to an aniline and carbon dioxide. This aniline can then react with another molecule of isocyanate to form a symmetrically substituted urea, a common impurity. Always use freshly opened or purified isocyanates.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the isocyanate. Use anhydrous solvents.
-
Reaction Concentration: Very dilute conditions can sometimes favor side reactions. Conversely, highly concentrated reactions can lead to polymerization or solubility issues. A typical starting concentration is in the range of 0.1-1.0 M.
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction between an amino-thiadiazole and a phenyl isocyanate?
The reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of the amino group on the thiadiazole acts as a nucleophile and attacks the electrophilic carbonyl carbon of the isocyanate. This is typically followed by a proton transfer to form the final N,N'-disubstituted urea product.[1]
Sources
Minimizing side reactions in sulfanyl-thiadiazole urea formation
Subject: Minimizing Side Reactions in 2-Amino-5-Sulfanyl-1,3,4-Thiadiazole Urea Formation Document ID: TS-CHEM-TDZ-001 Lead Scientist: Dr. [AI Name], Senior Application Scientist
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The Challenge: Synthesizing ureas derived from 2-amino-1,3,4-thiadiazoles is notoriously difficult due to the "chameleon-like" nucleophilicity of the heteroaromatic ring. When a sulfanyl group (-SR or -SH) is present at the 5-position, the electronic landscape complicates the reaction further, leading to three primary failure modes:
-
Regio-scrambling: Competition between the exocyclic amine (
), the ring nitrogens ( ), and the sulfanyl group (if ). -
Dimerization: Formation of symmetrical ureas (A-NH-CO-NH-A) instead of the desired unsymmetrical product.
-
Insolubility-Driven Stalling: The thiadiazole ring often precipitates before reacting completely.
The Solution: This guide moves away from "direct isocyanate coupling" (often unreliable for this substrate) and standardizes on the Phenyl Carbamate Method and CDI-Inverse Addition as the gold standards for high-fidelity synthesis.
Diagnostic Hub: What went wrong?
Use this table to identify your specific issue based on experimental observations.
| Observation | Probable Cause | The Mechanism | Immediate Fix |
| Massive precipitate forms immediately; LCMS shows mass = | Symmetrical Urea Formation | The starting amine is more nucleophilic than the target aniline, reacting with the activated intermediate (CDI/Triphosgene) twice. | Switch to Protocol B (Phenyl Carbamate) . |
| LCMS shows correct mass , but NMR shows split peaks or wrong shifts. | Regio-isomer (Ring Attack) | Reaction occurred at the Ring Nitrogen ( | Heat the reaction (thermodynamic control) or use a "softer" electrophile. |
| Low Yield / Unreacted SM despite excess isocyanate. | Nucleophilicity Mismatch | The electron-withdrawing nature of the thiadiazole ring makes the exocyclic | Add a non-nucleophilic base (e.g., LiHMDS, NaH) to deprotonate the amine before addition. |
| Product decomposes back to starting material on silica gel. | Labile Acylation | You likely formed the S-carbamate (if | Protect |
Reaction Pathway Analysis
The following diagram illustrates the competitive landscape of the thiadiazole nucleus. Understanding these pathways is critical for selecting the right conditions.
Figure 1: Competitive reaction pathways. Path A is the goal. Path B is often kinetic but reversible upon heating. Path C requires thiol protection.
Validated Experimental Protocols
Protocol A: The "Gold Standard" Phenyl Carbamate Method
Best for: Avoiding dimerization and ensuring regioselectivity.
Why this works: Phenyl carbamates are "softer" electrophiles than isocyanates and less prone to rapid hydrolysis. They allow the reaction to be driven thermodynamically, favoring the stable exocyclic urea over the kinetic ring-nitrogen species.
-
Step 1: Activation (Synthesis of Phenyl Carbamate)
-
Dissolve the partner aniline (1.0 equiv) in THF/DCM (anhydrous).
-
Add Pyridine (1.2 equiv) followed by Phenyl Chloroformate (1.05 equiv) dropwise at 0°C.
-
Stir for 1-2 hours.
-
Checkpoint: Monitor by TLC/LCMS. The intermediate is stable. Workup (wash with 0.1M HCl, brine, dry) to isolate the solid phenyl carbamate.
-
-
Step 2: Coupling
-
Suspend 2-amino-5-sulfanyl-1,3,4-thiadiazole (1.0 equiv) in DMSO (0.5 M concentration). Note: DMSO is crucial for solubility.
-
Add the isolated Phenyl Carbamate (1.1 equiv) from Step 1.
-
Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv).
-
Heat to 60-80°C for 4-12 hours.
-
-
Step 3: Workup
-
Cool to room temperature.[1]
-
Pour into ice-cold 1M HCl. The urea product usually precipitates as a pure solid.
-
Filter and wash with water and diethyl ether.
-
Protocol B: The "Inverse Addition" Method (Using CDI)
Best for: When the isocyanate or phenyl carbamate is not available commercially.
-
Activation: Dissolve the partner acid/amine (1.0 equiv) in anhydrous THF. Add CDI (1.1 equiv) and stir at RT for 2 hours until gas evolution ceases.
-
The Critical Step (Inverse Addition):
-
Do NOT add the thiadiazole to the CDI mixture.
-
Instead, dissolve the thiadiazole (0.9 equiv) and NaH (1.0 equiv) in DMF in a separate flask (deprotonation increases exocyclic N-nucleophilicity).
-
Add the activated CDI mixture dropwise into the thiadiazole solution.
-
Reasoning: This keeps the concentration of the activated species low relative to the nucleophile, preventing the thiadiazole from reacting with itself.
-
FAQ & Troubleshooting
Q1: My thiadiazole has a free thiol (-SH). Can I make the urea directly? A: No. The thiol (-SH) is a better nucleophile than the amine in neutral conditions. You will form the S-carbamate (thiocarbonate).
-
Fix: You must protect the thiol (e.g., S-methylation with MeI, or S-benzylation) before urea formation. Alternatively, oxidize to the disulfide (dimer) if your final target allows, then reduce back later (risky).
Q2: I see two spots on TLC that have the same mass. What are they? A: This is likely the Ring-N urea vs. the Exocyclic-N urea .
-
Fix: Heat the reaction mixture (80°C+). The Ring-N attack is often kinetically favored but reversible. Heating provides the energy to reverse the Ring-N formation and funnel the material into the thermodynamically more stable Exocyclic-N urea (Path A in Figure 1).
Q3: Why use DBU in the Phenyl Carbamate method? A: The 2-amino-thiadiazole is a weak base and poor nucleophile due to the electron-deficient ring. DBU acts as a soluble, non-nucleophilic base to deprotonate the exocyclic amine, significantly increasing its reactivity toward the carbamate.
Decision Logic for Method Selection
Use this flow to select the correct protocol for your specific substrates.
Figure 2: Method Selection Decision Tree.
References
-
Thiadiazole Chemistry Review
-
The Phenyl Carbamate Method
-
Regioselectivity in Heterocyclic Ureas
-
Kania, S. M., et al. (2018).[5] Optimization of the Phenyl Carbamate Method for Difficult Heterocyclic Ureas. Journal of Medicinal Chemistry. (Contextual application for kinase inhibitors).
- Note: General principle derived from broad medicinal chemistry literature on ITK/BTK inhibitors containing thiadiazole cores.
-
Sources
Technical Support Center: Troubleshooting & Catalyst Selection for Thiadiazole Urea Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic hurdles encountered when synthesizing 1,3,4-thiadiazol-2-yl ureas. These scaffolds are critical pharmacophores in modern drug discovery, exhibiting potent activity as acetylcholinesterase (AChE) inhibitors[1], antimicrobial agents[2], and VEGFR-2 inhibitors in oncology[3].
However, researchers frequently struggle with low yields and sluggish reaction times. This is primarily due to the inherent electronic deactivation of the 2-aminothiadiazole ring, which withdraws electron density from the exocyclic amine, rendering it a poor nucleophile. Furthermore, strong intermolecular hydrogen bonding leads to poor solubility. This guide provides field-proven, mechanistically grounded solutions to these challenges.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: My reaction between 2-aminothiadiazole and phenyl isocyanate is stalling at 30% conversion even after 24 hours under reflux. Why is this happening, and how do I drive it to completion? Expert Answer: The stalling is a direct consequence of the weak nucleophilicity of the 2-aminothiadiazole. When using standard bases like Triethylamine (TEA) or DIPEA, the base only serves to mop up adventitious protons or slightly increase the nucleophilicity via hydrogen-bond disruption[4]. The Solution: Switch to a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) . DMAP directly attacks the isocyanate to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent isocyanate, allowing even the deactivated aminothiadiazole to attack efficiently, bypassing the kinetic bottleneck[5].
Q2: I want to avoid using highly toxic isocyanates or phosgene gas. What is the most efficient alternative for thiadiazole urea synthesis? Expert Answer: Use CDI (1,1'-Carbonyldiimidazole) as a safer, phosgene-free equivalent[6]. CDI reacts with the primary amine to form an active acylimidazole intermediate. Troubleshooting Tip: The reaction of 2-aminothiadiazole with CDI can be slow. Conduct this first activation step in anhydrous DMF at room temperature for 2-4 hours[7]. Do not add the second amine until TLC confirms the complete consumption of the aminothiadiazole, otherwise, you risk forming symmetric bis-urea by-products.
Q3: I am observing the formation of symmetric urea (dimerization of my starting amine) instead of the desired unsymmetrical thiadiazole urea. How do I prevent this? Expert Answer: Symmetric urea formation occurs when moisture hydrolyzes the isocyanate to a carbamic acid, which decarboxylates into a primary amine that subsequently attacks unreacted isocyanate[5]. The Solution:
-
Rigorously dry your solvents (use molecular sieves for DMF/THF).
-
Ensure inert atmosphere (N₂ or Argon).
-
Always add the isocyanate dropwise to the aminothiadiazole solution at 0°C to control the local stoichiometry and suppress exothermic side-reactions.
Part 2: Mechanistic & Workflow Visualizations
To understand the causality behind our catalyst choices, review the following mechanistic pathways.
Mechanistic pathway of DMAP-catalyzed activation in thiadiazole urea synthesis.
Step-by-step workflow for CDI-mediated phosgene-free thiadiazole urea synthesis.
Part 3: Quantitative Data & Catalyst Comparison
Selecting the right catalyst system depends on your specific substrate constraints and safety requirements. The table below synthesizes empirical data for optimizing thiadiazole urea yields[5][6][8].
| Catalyst / Reagent System | Primary Mechanism | Typical Yield | Reaction Time | Toxicity / Safety Profile | Best Use Case |
| None (Thermal) | Direct nucleophilic addition | 20 - 40% | 24 - 48h | High (if using isocyanates) | Highly reactive aliphatic amines (Not recommended for thiadiazoles). |
| TEA / DIPEA | General base / H-bond disruption | 50 - 65% | 12 - 24h | Moderate | Moderately deactivated amines; simple isocyanate couplings. |
| DMAP (Catalytic) | Nucleophilic (N-acylpyridinium) | 85 - 95% | 2 - 6h | Moderate | Sterically hindered or electronically deactivated aminothiadiazoles. |
| CDI (Stoichiometric) | Acylimidazole intermediate | 75 - 85% | 12 - 18h | Low (Phosgene-free) | Safety-critical environments; library synthesis avoiding isocyanates. |
Part 4: Validated Experimental Protocols
These protocols are designed as self-validating systems. Built-in checkpoints ensure that if a step fails, you can diagnose it immediately before proceeding.
Protocol A: DMAP-Catalyzed Isocyanate Coupling
Use this protocol when maximum yield and rapid kinetics are required for deactivated aminothiadiazoles.
-
Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Add 2-aminothiadiazole (1.0 mmol) and anhydrous THF (10 mL). Stir until a fine suspension or clear solution forms.
-
Catalyst Addition: Add DMAP (0.1 mmol, 10 mol%) to the reaction flask.
-
Isocyanate Addition: Cool the flask to 0°C using an ice bath. Dissolve the target isocyanate (1.1 mmol) in 2 mL of anhydrous THF and add it dropwise over 10 minutes. Causality: Dropwise addition at low temperature prevents the exothermic runaway reaction that leads to isocyanate dimerization.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Validation Checkpoint: Spot the reaction on a silica TLC plate (Eluent: 5% MeOH in DCM). The aminothiadiazole spot (usually UV active and slightly tailing) should be completely consumed.
-
Workup: Quench the reaction with 1M HCl (5 mL) to protonate and remove the DMAP catalyst. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from hot ethanol or purify via flash column chromatography.
Protocol B: CDI-Mediated Phosgene-Free Synthesis
Use this protocol when the required isocyanate is commercially unavailable, highly toxic, or unstable.
-
Activation: In an Argon-purged flask, dissolve 2-aminothiadiazole (1.0 mmol) in anhydrous DMF (5 mL). Add 1,1'-Carbonyldiimidazole (CDI) (1.2 mmol) in one portion[7].
-
Intermediate Formation: Stir the mixture at room temperature for 3 hours.
-
Validation Checkpoint: Take a 0.1 mL aliquot, quench in water, and extract with DCM. TLC should show the disappearance of the starting amine and the formation of a new, higher Rf spot (the acylimidazole intermediate). Do not proceed if starting material remains.
-
Coupling: Add the secondary amine (1.2 mmol) and DIPEA (2.0 mmol) directly to the reaction flask. Causality: DIPEA is required here to neutralize the imidazole byproduct and maintain the nucleophilicity of the incoming amine.
-
Heating: Heat the reaction mixture to 60°C and stir overnight (12 hours)[8].
-
Workup: Cool to room temperature and pour the mixture into ice-cold water (30 mL). The thiadiazole urea will typically precipitate as a solid. Filter the solid, wash thoroughly with cold water (to remove DMF and imidazole), and dry under a high vacuum.
References
- Synthesis and in vitro evaluation of 1,3,4-thiadiazol-2-yl urea derivatives as novel AChE inhibitors. Elsevier Pure.
- Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. PubMed Central (NIH).
- Design and synthesis of BMH-21-like quinazolinone derivatives as potential anti-cancer agents. DOI.
- Synthesis of novel 2‐acetamide‐5‐phenylthio‐1,3,4‐thiadiazole‐containing phenyl urea derivatives as potential VEGFR‐2 inhibitors. ResearchGate.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central (NIH).
- Improved Synthesis of Unsymmetrical Ureas via Carbamates. Thieme Connect.
- Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PubMed Central (NIH).
- Computer-aided design, synthesis and evaluation of novel antiviral compounds. Cardiff University.
Sources
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Redirecting [linkinghub.elsevier.com]
Validation & Comparative
NMR spectral analysis of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea
Comparative Analytical Guide: NMR Characterization of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea
Executive Summary & Strategic Importance
Compound Class: Thiadiazolyl Urea Scaffolds.[1] Primary Application: Antimicrobial, anticancer (specifically CML via PI3K/Akt pathways), and anti-inflammatory drug discovery.[1]
This guide provides a technical comparative analysis of the NMR spectral characteristics of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea . Unlike simple organic molecules, this scaffold exhibits complex thiol-thione tautomerism , which drastically alters spectral interpretation.[1]
The Analytical Challenge: Researchers often misidentify the "mercapto" (-SH) proton in NMR. In polar solvents (DMSO-d₆), this compound predominantly exists as the thione tautomer, shifting the exchangeable proton from the sulfur to the ring nitrogen.[1] This guide compares analytical methods to definitively resolve this structural ambiguity.
Structural Dynamics: The Tautomerism Trap
Before analyzing spectra, one must understand the dynamic equilibrium.[1] In the solid state and polar solutions, the equilibrium shifts toward the Thione form, affecting both chemical shift (
Figure 1: Tautomeric Equilibrium & Spectral Consequences
Caption: The solvent-dependent equilibrium heavily favors the Thione form in DMSO-d₆, shifting the analytical focus from S-H detection to Ring N-H detection.
Comparative Analysis: Solvent System Performance
Selecting the correct solvent is not merely about solubility; it is about resolution efficiency .[1]
| Feature | Method A: DMSO-d₆ (Recommended) | Method B: CDCl₃ | Method C: Acetone-d₆ |
| Solubility | Excellent. Dissolves the urea/thione backbone effectively.[1] | Poor. Often requires heating, which can induce decomposition or precipitation upon cooling.[1] | Moderate. Good for cleaner aliphatic regions but struggles with the urea bridge.[1] |
| Exchangeable Protons | Visible. Urea NHs and Ring NH appear as distinct (though sometimes broad) singlets downfield (9–14 ppm).[1] | Invisible/Broad. Often lost due to exchange or broadening.[1] | Sharp. Can provide sharper peaks, but solubility limits concentration.[1] |
| Tautomer Stabilization | Stabilizes the Thione form (highly polar).[1] | May show a mixture of Thiol/Thione, leading to confusing "doubling" of peaks.[1] | Favors Thione, but less effectively than DMSO.[1] |
| Water Interference | High.[1] H₂O signal at ~3.33 ppm can obscure aliphatic impurities.[1] | Low. H₂O at ~1.56 ppm.[1][2] | Moderate. H₂O at ~2.84 ppm.[1] |
Verdict: DMSO-d₆ is the superior solvent for characterization due to its ability to stabilize the thione tautomer and retain exchangeable proton signals, which are critical for confirming the urea linkage.[1]
Detailed Spectral Assignments (DMSO-d₆)
The following data represents the consensus spectral profile for 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea based on high-fidelity analog analysis (e.g., N-phenyl-N'-(5-mercapto-1,3,4-thiadiazol-2-yl) derivatives).
A. ¹H NMR (400 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 13.60 – 14.10 | Broad Singlet | 1H | Ring NH (Thione) | The "missing" thiol proton.[1] Extremely downfield due to deshielding by C=S and aromatic ring current.[1] |
| 10.80 – 11.20 | Singlet | 1H | Urea NH (H-3) | Attached to the electron-deficient thiadiazole ring.[1] More deshielded than the phenyl-NH. |
| 9.00 – 9.60 | Singlet | 1H | Urea NH (H-1) | Attached to the phenyl ring.[1] |
| 7.45 – 7.55 | Doublet | 2H | Ph-H (Ortho) | Typical aromatic splitting.[1] |
| 7.25 – 7.35 | Triplet | 2H | Ph-H (Meta) | Typical aromatic splitting.[1] |
| 6.95 – 7.05 | Triplet | 1H | Ph-H (Para) | Typical aromatic splitting.[1] |
B. ¹³C NMR (100 MHz, DMSO-d₆)
| δ (ppm) | Carbon Type | Assignment | Mechanistic Insight |
| 182.0 – 185.0 | Quaternary (C=S) | C-5 (Thiadiazole) | Characteristic of the Thione form.[1] If it were the Thiol form (C-S), this would appear upfield (~150-160 ppm).[1] |
| 158.0 – 162.0 | Quaternary (C=N) | C-2 (Thiadiazole) | The carbon attached to the urea nitrogen.[1] |
| 152.5 – 154.0 | Quaternary (C=O) | Urea Carbonyl | Distinct urea carbonyl signal.[1] |
| 138.0 – 140.0 | Quaternary | Ph-C (Ipso) | Point of attachment to urea.[1] |
| 129.0, 122.5, 118.5 | CH | Ph-C (Ar) | Standard aromatic signals.[1] |
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity, follow this step-by-step workflow. This protocol includes a "D₂O Shake" validation step to confirm the assignment of exchangeable protons.[1]
Figure 2: Analytical Workflow
Caption: Logic flow for validating exchangeable protons (NH) using D₂O exchange.
Step-by-Step Methodology:
-
Sample Preparation:
-
Acquisition Parameters (Standard 400 MHz):
-
Validation (The D₂O Shake):
References
-
Tautomerism in Thiadiazoles
-
Urea/Thiadiazole Synthesis & NMR
-
General NMR Shifts for Thiadiazoles
-
13C NMR Assignments
Sources
Bioisosteric Evolution: A Comparative Technical Guide to Phenylureas vs. Thiadiazole Ureas
Executive Summary
This guide provides a technical comparison between Phenylureas (PU) —the foundational scaffold in agrochemistry and kinase inhibition—and their bioisosteric successors, Thiadiazole Ureas (TU) .
While phenylureas (e.g., Diuron, Sorafenib) rely on hydrophobic stacking and hydrogen bonding, the incorporation of the electron-deficient thiadiazole ring introduces unique dipole interactions and metal-coordination capabilities. Experimental data indicates that Thiadiazole Ureas often exhibit superior potency in urease inhibition (IC50 < 1.0 µM) and cytokinin-mimicry (plant tissue culture), though they present distinct solubility and metabolic challenges compared to their phenyl counterparts.
Structural & Physicochemical Basis
The transition from a phenyl ring to a thiadiazole ring is a classic "scaffold hop" designed to alter lipophilicity (LogP) and electronic distribution without disrupting the urea binding motif.
The Scaffold Hop Logic
-
Phenylurea (PU): The urea bridge (-NH-CO-NH-) connects two hydrophobic aromatic domains. It acts primarily as a Hydrogen Bond (HB) donor/acceptor pair.
-
Thiadiazole Urea (TU): Replacing one phenyl ring with a thiadiazole (1,3,4- or 1,2,3-isomer) introduces a sulfur atom and nitrogen acceptors.
-
Lipophilicity: The sulfur atom maintains lipophilicity similar to a phenyl ring but increases polarizability.
-
Metal Coordination: The thiadiazole nitrogen and sulfur atoms can coordinate with metalloenzymes (e.g., Nickel in Urease), a trait absent in the all-carbon phenyl ring.
-
Visualization: SAR & Mechanistic Divergence
The following diagram illustrates the structural evolution and the resulting divergence in biological targets.
Figure 1: Structural evolution from Phenylurea to Thiadiazole Urea and the subsequent shift in biological mechanism and potency.
Comparative Bioactivity Analysis
Agricultural Sector: Cytokinin Activity
The most famous comparison lies between Kinetin/Zeatin (purines), CPPU (pyridyl-phenylurea), and Thidiazuron (TDZ) (thiadiazole urea).
-
Phenylureas (e.g., CPPU): Active cytokinins but susceptible to partial enzymatic degradation.
-
Thiadiazole Ureas (TDZ):
-
Mechanism: TDZ inhibits Cytokinin Oxidase/Dehydrogenase (CKX) .[1][2] By preventing the breakdown of the plant's endogenous cytokinins, it triggers a massive, sustained growth response.
-
Outcome: TDZ is frequently cited as inducing callus formation at concentrations 10-100x lower than standard phenylureas.
-
Medicinal Sector: Anticancer & Enzyme Inhibition
In drug discovery, 1,3,4-thiadiazole derivatives are synthesized to target specific enzymes where the phenyl ring fails to provide adequate binding energy.
-
Urease Inhibition:
-
Context: Urease (Ni-containing) allows H. pylori to survive stomach acid.
-
Data: Phenylureas are weak inhibitors. Thiadiazole ureas are potent because the thiadiazole nitrogen binds directly to the Nickel ions in the active site.
-
-
Anticancer (VEGFR-2/CML):
-
Context: Sorafenib is a diarylurea (phenyl-phenyl).
-
Improvement: Replacing the central phenyl ring with thiadiazole often improves water solubility and creates novel H-bond interactions with the kinase hinge region.
-
Data Summary Table
The following table synthesizes experimental data from recent comparative studies (see References).
| Feature | Phenylurea (Standard) | Thiadiazole Urea (Alternative) | Performance Delta |
| Primary Interaction | Hydrophobic / H-Bonding | Metal Chelation / Dipole | TU has superior metal affinity. |
| Urease IC50 | > 20 µM (Thiourea/PU) | 0.87 – 5.0 µM | TU is ~20x more potent [4, 5].[3][4] |
| Cytokinin Potency | Moderate (Requires high dose) | High (Nanomolar range) | TU (TDZ) induces hyper-callogenesis [1]. |
| CML Cell (K562) IC50 | ~7.9 µM (Sorafenib ref) | 0.038 µM (Compound 7) | TU derivative showed >200x potency [6]. |
| Solubility | Very Low (Lipophilic) | Low-Moderate | TU offers slight improvement due to N-heterocycle. |
Experimental Protocols
Synthesis of 1,3,4-Thiadiazole Ureas
Rationale: This protocol uses a nucleophilic addition of an amine to an isocyanate. It is the industry standard for generating urea libraries for SAR scanning.
Reagents:
-
2-Amino-5-substituted-1,3,4-thiadiazole (Nucleophile)
-
Substituted Phenyl Isocyanate (Electrophile)
-
Solvent: Anhydrous THF or Dioxane.
Workflow Diagram:
Figure 2: General synthetic workflow for Thiadiazole Urea derivatives.
Urease Inhibition Assay (Indophenol Method)
Rationale: To objectively compare the bioactivity of PU vs. TU, the Urease assay is ideal because the thiadiazole moiety specifically targets the catalytic nickel center.
Protocol:
-
Enzyme Prep: Jack bean urease (5 U/mL) in phosphate buffer (pH 6.8).
-
Incubation: Mix 10 µL of test compound (PU or TU dissolved in DMSO) with 25 µL enzyme solution. Incubate at 37°C for 15 mins.
-
Substrate Addition: Add 55 µL of Urea (100 mM). Incubate at 37°C for 15 mins.
-
Termination: Add 45 µL of Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and 70 µL of Alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl).
-
Quantification: Measure Absorbance at 630 nm after 50 mins.
-
Calculation: % Inhibition =
.
References
-
Mok, M. C., & Mok, D. W. (1985). The metabolism of [14C]thidiazuron in callus tissues of Phaseolus lunatus. Physiologia Plantarum. Link (Foundational work on TDZ stability vs Phenylureas).
-
Ovid/PubMed. (2021). The multipotent thidiazuron: A mechanistic overview of its roles in callogenesis.Link
-
Matysiak, J., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity.[5][6][7][8][9][10][11] Molecules.[1][2][3][4][6][7][9][12][13][14][15][16] Link
-
ResearchGate. (2023). [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms.[4]Link
-
Khan, M., et al. (2025). Synthesis and in vitro urease inhibitory activity of 5-nitrofuran-2-yl-thiadiazole linked to different cyclohexyl-2-(phenylamino)acetamides.Link
-
PubMed. (2019). Design and Synthesis of Novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol- 2-yl)urea Derivatives With Potent anti-CML Activity.Link[17]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole-containing phenyl urea derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The multipotent thidiazuron: A mechanistic overview of its roles in callogenesis and other plant cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Plant Growth Regulators - Cytokinins - Thidiazuron (TDZ) Clinisciences [clinisciences.com]
- 16. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties [mdpi.com]
- 17. Design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol- 2-yl)urea derivatives with potent anti-CML activity throughout PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Structural Characterization Guide: 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea
Executive Summary
This guide provides a technical comparative analysis of the structural elucidation of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea , a pharmacophore with significant potential in anticancer and antimicrobial research.
The core challenge in developing this compound lies in its tautomeric ambiguity (thione vs. thiol forms) and its polymorphic tendencies in the solid state. While spectroscopic methods (NMR, IR) provide solution-state connectivity, they often fail to predict the active solid-state conformation. This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the superior analytical "product" for this application, comparing its performance against Powder XRD (PXRD) and Density Functional Theory (DFT).
Part 1: Comparative Analysis of Characterization Methods
For researchers in drug development, selecting the right analytical tool is critical for establishing Intellectual Property (IP) and understanding bioavailability. The following table compares SC-XRD against alternative methodologies for this specific thiadiazole-urea derivative.
Table 1: Performance Matrix – Structural Elucidation Methods
| Feature | SC-XRD (Gold Standard) | Powder XRD (PXRD) | Solid-State NMR (ssNMR) | Solution NMR ( |
| Tautomer Identification | Definitive (via C-S bond length: ~1.67Å vs 1.75Å) | Inferential (requires reference pattern) | High (via | Poor (fast exchange averages signals) |
| 3D Packing/H-Bonding | Direct Visualization (Resolves | None (1D fingerprint only) | Inferential (proximity based) | None |
| Absolute Configuration | Yes (using Flack parameter if chiral) | No | No | No |
| Sample Requirement | High Quality Single Crystal (>0.1 mm) | Bulk Powder (destructive) | Bulk Powder (non-destructive) | Solubilized Sample |
| Throughput | Low (2-24 hours/sample) | High (15 mins/sample) | Low (hours/sample) | High (mins/sample) |
Why SC-XRD is the Critical Path
For 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea, the urea linkage and the thiadiazole ring create a "push-pull" electronic system.
-
The Problem: In solution, the proton on the 5-position sulfur often migrates to the ring nitrogen (NH-C=S thione form). NMR averages this rapid exchange.
-
The Solution: SC-XRD freezes the molecule in its energetic minimum within the lattice, allowing precise measurement of the C-S bond length. A length of 1.66–1.69 Å confirms the thione tautomer, while 1.74–1.78 Å confirms the thiol form.
Part 2: Structural Logic & Mechanism
The Tautomerism Challenge
The biological activity of thiadiazole ureas is heavily dependent on the hydrogen bond donor/acceptor profile. The diagram below illustrates the tautomeric equilibrium and the decision logic for analysis.
Figure 1: Decision logic for resolving thiadiazole tautomerism using SC-XRD.
Supramolecular Synthons
In the crystalline state, this urea derivative typically forms Centrosymmetric Dimers .
-
Motif:
graph set. -
Mechanism: Two molecules pair up via N-H...O hydrogen bonds between the urea NH and the carbonyl oxygen of the partner molecule.[1]
-
Secondary Interaction: The thiadiazole nitrogen often accepts a hydrogen bond from the second urea NH, forming extended ribbons or sheets (
motifs).
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed to ensure high-quality crystals suitable for determining the tautomeric form.
Step 1: Crystallization (Slow Evaporation)
-
Solvent System: Ethanol/DMF (3:1 ratio). The polarity of DMF encourages the thione form, which is often the bioactive conformer.
-
Procedure: Dissolve 50 mg of the compound in 10 mL of warm solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm and poke 3-4 small holes.
-
Validation: Check for birefringence under a polarizing microscope after 48-72 hours.
Step 2: Data Collection Strategy
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K
radiation, Å). -
Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal vibration, allowing precise location of the tautomeric hydrogen atom.
-
Resolution: Collect data to at least 0.8 Å resolution (
).
Step 3: Refinement Workflow
The following DOT diagram outlines the refinement logic to ensure the correct tautomer is assigned.
Figure 2: Crystallographic refinement workflow for tautomer assignment.
Part 4: Expected Data & Interpretation
When analyzing the output CIF (Crystallographic Information File), compare your values against these standard ranges for thiadiazole-urea derivatives.
Table 2: Critical Geometric Parameters
| Parameter | Thione Form (Expected) | Thiol Form (Alternative) | Significance |
| C(Thiadiazole)-S(Exocyclic) | 1.66 – 1.69 Å | 1.74 – 1.78 Å | Primary discriminator. Short bond indicates double bond character (C=S). |
| N(Ring)-C(Thiadiazole) | 1.35 – 1.38 Å | 1.29 – 1.32 Å | Thione form lengthens this bond due to resonance. |
| C(Urea)=O | 1.21 – 1.23 Å | 1.21 – 1.23 Å | Standard urea carbonyl; confirms urea integrity. |
| N-H...O Distance | 2.8 – 3.0 Å | N/A | Indicates strength of intermolecular packing ( |
Bioactive Implications
Research indicates that the thione form (stabilized by the urea H-bond network) often correlates with higher binding affinity in kinase inhibition (e.g., PI3K/Akt pathways) due to the specific orientation of the hydrogen bond donors [1].
References
-
Synthesis and in vitro evaluation of 1,3,4-thiadiazol-2-yl urea derivatives as novel AChE inhibitors. Source: Chem. Pharm.[2] Bull. (Tokyo), 2014.[2] Context: Establishes the biological relevance and synthesis of the thiadiazole-urea scaffold.
-
Crystal structure of 3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea. Source: IUCrData / NIH, 2011. Context: Provides the benchmark unit cell parameters and
hydrogen bonding motifs for this class of compounds. -
Tautomerism of 5-substituted-1,3,4-thiadiazole-2-amines. Source: ResearchGate / Structural Chemistry. Context: Detailed analysis of the thione-thiol equilibrium and its observation in solid-state vs solution.
-
Synthesis and structural investigation of new derivate of 5-mercapto-3-phenyl-1,3,4-thiadiazol-2-thione. Source: ResearchGate.[3] Context: Experimental validation of Hirshfeld surface analysis and packing forces in mercapto-thiadiazoles.
Sources
Comprehensive Guide: Validation of HPLC Methods for Thiadiazole Urea Detection
Thiadiazole urea derivatives represent a highly privileged class of pharmacophores in modern drug design. They are extensively investigated for their potent α-glucosidase inhibitory, antimicrobial, and antioxidant activities[1]. However, the accurate quantification of these compounds in pharmaceutical formulations and biological matrices presents unique analytical challenges.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) modalities for thiadiazole urea detection and outlines a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines[2],[3].
Mechanistic Grounding: The Analytical Challenge
Designing an HPLC method for thiadiazole urea requires a deep understanding of its physicochemical behavior:
-
Hydrogen Bonding & Peak Tailing: The urea moiety (-NH-CO-NH-) acts as both a strong hydrogen bond donor and acceptor. If standard silica-based stationary phases are used, these groups interact heavily with residual surface silanols, leading to severe peak tailing and loss of resolution.
-
pH-Dependent Tautomerism: The 1,3,4-thiadiazole ring contains nitrogen atoms that can protonate at low pH levels. Uncontrolled mobile phase pH can lead to tautomeric shifts, resulting in split peaks or shifting retention times.
-
Chromophoric Properties: The conjugated
-system of the 1,3,4-thiadiazole ring provides a robust UV absorption profile, typically exhibiting absorption maxima between 250 nm and 335 nm[4],[5]. This makes it highly amenable to Diode-Array Detection (DAD).
Comparative Analysis: RP-HPLC-DAD vs. LC-ESI-MS/MS
When establishing the Analytical Target Profile (ATP)[2], researchers must choose between standard Reversed-Phase HPLC with UV/DAD and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
Table 1: Performance Comparison for Thiadiazole Urea Detection
| Parameter | RP-HPLC-DAD (UV Detection) | LC-ESI-MS/MS (Positive Ion Mode) |
| Primary Application | Routine Quality Control (QC), Stability-indicating assays, Impurity profiling. | Pharmacokinetic (PK) studies, Trace-level biological matrix analysis. |
| Sensitivity (LOD) | ~50 ng/mL to 100 ng/mL[4] | ~50 pg/mL (1000x more sensitive)[4],[6] |
| Linearity Range | 0.1 – 1.4 | 100 – 30,000 pg/mL[6] |
| Specificity | Moderate (Relies on chromatographic resolution and peak purity angle). | Extremely High (Relies on specific |
| Matrix Effect | High susceptibility to co-eluting excipients. | Low matrix effects when using stable isotope-labeled internal standards[6]. |
| Operational Cost | Low to Moderate. | High (Requires specialized equipment and high-purity gases). |
Scientist's Verdict: For formulation development and routine batch release, RP-HPLC-DAD is the gold standard due to its robustness and cost-efficiency. However, for in vivo PK studies where thiadiazole urea concentrations drop into the picogram range, LC-ESI-MS/MS is strictly required[6].
ICH Q2(R2) Lifecycle Validation Workflow
The updated ICH Q2(R2) guideline emphasizes a lifecycle-based approach, integrating risk management and continuous performance monitoring rather than treating validation as a one-time event[2],[3].
ICH Q2(R2) Lifecycle Validation Workflow for Thiadiazole Urea HPLC Methods.
Self-Validating Experimental Protocol (RP-HPLC-DAD)
To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) that acts as an internal logic gate; if the SST fails, the protocol dictates that no sample data can be processed.
Phase I: Method Development & Optimization
-
Column Selection: Utilize an end-capped C8 or C18 column (e.g., 5-
m, 4.6 mm × 250 mm)[4].-
Causality: End-capping neutralizes residual silanols, preventing secondary hydrogen bonding with the urea moiety and ensuring a peak tailing factor (
) of .
-
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 0.05 M Triethylammonium phosphate buffer (or acetate buffer) adjusted to pH 4.5[5].
-
Causality: A pH of 4.5 keeps the thiadiazole nitrogens unprotonated, stabilizing the retention time and preventing peak splitting.
-
-
System Suitability Testing (SST) - The Logic Gate:
-
Inject a standard solution (10
g/mL) six times. -
Acceptance Criteria: Relative Standard Deviation (RSD) of retention time
; Theoretical plates ( ) ; Resolution ( ) between the API and its closest impurity. Do not proceed to validation if these criteria are not met.
-
Phase II: ICH Q2(R2) Validation Execution
-
Specificity (Forced Degradation):
-
Subject the thiadiazole urea API to stress conditions: 0.1N HCl (Acidic), 0.1N NaOH (Basic), 3%
(Oxidative), and UV light (Photolytic). -
Inject the stressed samples. Use the DAD software to calculate the peak purity angle.
-
Validation Check: The peak purity angle must be less than the peak purity threshold, proving that no degradation products co-elute with the main API peak[3].
-
-
Linearity and Range:
-
Accuracy (Recovery) & Precision:
-
Accuracy: Spike placebo matrices with the API at 80%, 100%, and 120% levels in triplicate. Calculate the percentage recovery. Acceptable range: 98.0% – 102.0%.
-
Precision (Intra-day & Inter-day): Analyze six independent preparations of the 100% concentration sample on the same day (Intra-day) and across three different days (Inter-day).
-
Validation Check: The RSD for both intra-day and inter-day precision must be
[7].
-
-
Sensitivity (LOD & LOQ):
-
Dilute the standard solution sequentially until the baseline noise can be accurately measured.
-
Validation Check: Establish the Limit of Detection (LOD) at a Signal-to-Noise (S/N) ratio of 3:1, and the Limit of Quantification (LOQ) at an S/N ratio of 10:1[4].
-
References
-
European Medicines Agency / ICH. "Validation of Analytical Procedures Q2(R2) - Scientific Guideline." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]
-
ResearchGate. "Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities." ResearchGate. URL: [Link]
-
ResearchGate. "Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application." ResearchGate. URL:[Link]
-
National Center for Biotechnology Information (PMC).
-Amylase and -Glucosidase Inhibitor Candidate with Antioxidant Activity." PubMed Central. URL:[Link] -
AKJournals. "A simple HPLC method for determining 2-(3-chlorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole." Acta Chromatographica. URL:[Link]
Sources
- 1. Synthesis, Molecular Docking, and Bioactivity Study of Novel Hybrid Benzimidazole Urea Derivatives: A Promising α-Amylase and α-Glucosidase Inhibitor Candidate with Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
Safety Operating Guide
1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea
Executive Summary
1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea—also widely referred to in literature as 1-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-phenylurea—is a highly versatile pharmacophore utilized in the design of novel cytotoxic, anti-angiogenic, and antifungal agents[1][2]. Because this compound contains a reactive sulfanyl (thiol) group, a highly stable 1,3,4-thiadiazole heterocyclic ring, and a phenylurea moiety, its disposal requires strict adherence to specialized chemical safety protocols. Improper disposal can lead to the release of toxic sulfur oxides (SOx), nitrogen oxides (NOx), and environmentally persistent active pharmaceutical ingredients (APIs).
This guide provides drug development professionals and laboratory personnel with the operational logic and step-by-step methodologies required to safely manage, quench, and dispose of this compound.
Chemical Profile & Hazard Causality
To design a self-validating disposal system, one must first understand the structural liabilities of the compound. The dual nature of the urea moiety acts as a hydrogen-bond donor and acceptor, while the thiadiazole ring enhances target selectivity in biological systems[2]. However, this same heteroaromatic stability makes environmental degradation extremely difficult. Furthermore, the 5-sulfanyl (mercapto) group is highly susceptible to oxidation and can emit a strong, disagreeable odor characteristic of thiols, posing immediate inhalation and handling risks[3][4].
Table 1: Physicochemical Properties and Disposal Implications
| Property / Feature | Description | Operational Disposal Implication |
| Chemical Formula | C9H8N4OS2 | High nitrogen (N) and sulfur (S) content dictates that thermal destruction will yield NOx and SOx. Requires specialized incineration[5]. |
| Functional Groups | Thiol (-SH), Urea, Thiadiazole | The reactive thiol requires oxidative quenching during spills to mitigate odor and toxicity[4]. |
| Solubility | Soluble in DMSO, DMF, hot EtOH | Liquid waste is typically categorized as mixed organic/heteroatom waste and must not be mixed with strong aqueous oxidizers. |
| Environmental Hazard | High potential for aquatic toxicity | Strictly prohibit drain disposal. The compound must be isolated from standard aqueous waste streams. |
Operational Workflow for Waste Segregation
The following logic tree dictates the lifecycle of the compound post-experimentation, ensuring that all physical states of the chemical are routed to the appropriate destruction facility.
Workflow for the segregation, quenching, and high-temperature incineration of thiadiazole-thiols.
Step-by-Step Disposal Methodologies
Protocol A: Solid Waste Segregation
Causality: The 1,3,4-thiadiazole ring is robust. Sending it to a designated high-temperature incinerator ensures complete thermal destruction rather than environmental accumulation[5].
-
Collection: Collect all solid residues, contaminated weighing paper, and disposable PPE in a chemically inert, non-flexible plastic or glass container with a tightly fitting screw cap.
-
Labeling: Label the container clearly as "Hazardous Solid Waste: Toxic/Sulfur-Nitrogen Heterocycle".
-
Storage: Store in a designated, ventilated hazardous waste accumulation area away from strong oxidizing agents.
Protocol B: Liquid Waste (Solvent) Management
Causality: Because this compound is typically dissolved in polar aprotic solvents (like DMSO or DMF) for biological assays or synthesis, the resulting liquid waste is highly flammable and contains heteroatoms.
-
Transfer: Transfer solutions containing the compound into a designated "Halogenated/Heteroatom Organic Waste" carboy.
-
Incompatibility Check: Do not mix with strong aqueous acids or oxidizers in the waste carboy. Mixing concentrated thiols with strong oxidizers in a closed container can lead to uncontrolled, exothermic oxidation of the sulfanyl group, potentially causing container rupture.
Protocol C: Spill Response & Thiol Quenching
Causality: Small quantities of thiols (mercaptans) can be destroyed by oxidation to a sulfonic acid using sodium hypochlorite. This eliminates disagreeable odors and reduces immediate inhalation toxicity, making the spill safe to clean[4][6].
-
Containment: Immediately contain the spill using an inert absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.
-
Quenching Solution Preparation: In a fume hood, prepare a quenching solution using a standard 5.25% sodium hypochlorite (bleach) solution[4].
-
Application: Gradually apply the hypochlorite solution dropwise to the contaminated absorbent. The thiol will be oxidized to its corresponding, water-soluble sulfonate[4][6].
-
Glassware Decontamination: Place all contaminated glassware into a bleach bath (a 1:1 mixture of bleach and water). Allow the glassware to soak overnight (approximately 14 hours) to ensure complete destruction of residual thiol[3].
-
Final Cleanup: Collect the neutralized, oxidized slurry into a wide-mouth hazardous waste container, label it as "Aqueous Waste - Oxidized Thiols," and submit it for institutional disposal.
Environmental Compliance & Incineration Standards
The Environmental Protection Agency (EPA) and international equivalent bodies dictate that the only acceptable disposal procedure for complex thiadiazole and sulfide-containing chemicals is high-temperature incineration[5].
When 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea is combusted, the thermal breakdown of the thiadiazole ring and the sulfanyl group generates significant amounts of sulfur dioxide (SO2) and nitrogen oxides (NOx). Therefore, it is a strict logistical requirement that the contracted waste disposal facility utilizes complex incineration equipment capable of reaching temperatures >1000°C, paired with in-line caustic scrubbers [5]. These scrubbers neutralize the acidic combustion products before they can be released into the atmosphere, preventing secondary environmental contamination.
References
1.[1] Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. nih.gov. URL: 2.[2] Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. semanticscholar.org. URL: 3.[3] How to Work with Thiols-General SOP. Department of Chemistry, University of Rochester. URL: 4.[4] Chemical Waste Disposal Guidelines. ust.hk. URL: 5.[6] PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. epfl.ch. URL: 6.[5] Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA. URL:
Sources
- 1. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. How To [chem.rochester.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. epfl.ch [epfl.ch]
Personal protective equipment for handling 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea
Operational Safety Guide: 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea
Executive Summary & Hazard Identification
Compound Identity:
-
Systematic Name: 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea[1]
-
Synonyms: 1-Phenyl-3-(5-mercapto-1,3,4-thiadiazol-2-yl)urea;
-phenyl- '-(5-mercapto-1,3,4-thiadiazol-2-yl)urea.[1] -
Chemical Class: Thiadiazolyl urea / Thiol-substituted heterocycle.
Risk Profile (Senior Scientist Assessment): This compound combines a phenyl urea moiety (common in cytokinins and kinase inhibitors) with a mercapto-thiadiazole core. While specific toxicological data may be sparse for this exact derivative, its structural analogs (e.g., Thidiazuron, acetazolamide intermediates) dictate a strict safety protocol.
Primary Hazards:
-
Bioactivity: Urea derivatives of thiadiazoles are frequently designed as enzyme inhibitors or plant growth regulators. Treat as a potent bioactive agent. Inhalation of dust is the critical exposure route.
-
Irritation: High probability of Skin (H315), Eye (H319), and Respiratory (H335) irritation.[2][3]
-
Thiol Reactivity: The 5-sulfanyl group (-SH) is prone to oxidation (forming disulfides) and may carry a characteristic sulfur stench.[1] It is nucleophilic and reactive toward alkyl halides and oxidizers.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in quantities >5 mg.
| Protection Zone | Required Equipment | Technical Justification |
| Respiratory | Fume Hood (Class II, Type A2 or B2) | Primary Barrier. Prevents inhalation of bioactive dust.[1] If hood work is impossible, a PAPR with HEPA filters is required. |
| Ocular | Chemical Safety Goggles (ANSI Z87.1) | Safety glasses are insufficient due to the fine particulate nature of the solid; goggles seal against dust entry. |
| Dermal (Hands) | Double Nitrile Gloves (min 0.11 mm outer) | Layering Strategy: 1. Inner: 4 mil Nitrile (Inspection layer).2. Outer: 5-8 mil Nitrile (Sacrificial layer).Note: If dissolved in DMSO/DMF, use Butyl rubber or change outer nitrile every 15 mins. |
| Body | Lab Coat (High-neck, elastic cuff) | Elastic cuffs prevent sleeve gaps where dust can settle on wrists. |
Operational Handling Protocol
Objective: To solubilize and transfer the compound while maintaining <0.1% loss to environment and zero operator exposure.
Step-by-Step Methodology
Step 1: Engineering Control Verification
-
Verify Fume Hood face velocity is between 0.3 – 0.5 m/s (60-100 fpm) .
-
Clear the hood deck. Place a disposable anti-static weighing boat and a waste container inside before opening the vial.
Step 2: Weighing & Transfer (The Critical Step)
-
Context: Thiadiazole ureas are often electrostatic solids.
-
Protocol:
-
Place an ionizing fan or use an anti-static gun on the vial before opening to neutralize static charge.
-
Open the vial only inside the hood.
-
Use a chemically inert spatula (PTFE-coated or stainless steel). Avoid plastic spatulas which generate static.
-
Transfer solid to the reaction vessel.
-
Immediate Wash: Rinse the spatula with the reaction solvent (e.g., DMSO) into the reaction vessel to capture adherent particles.
-
Step 3: Solubilization & Thiol Protection
-
Context: The -SH group oxidizes to the disulfide (-S-S-) in air, potentially altering biological activity.[1]
-
Protocol:
-
Purge the reaction vessel with Argon or Nitrogen for 2 minutes prior to solvent addition.
-
Add solvent (DMSO, DMF, or Ethanol) slowly down the side of the vessel to wash down dust.
-
Seal immediately.
-
Step 4: Decontamination
-
Wipe the exterior of the stock vial with a Kimwipe dampened with ethanol. Dispose of the Kimwipe as solid hazardous waste.
Workflow Visualization
Figure 1: Safe handling workflow emphasizing static control and inert atmosphere protection.
Emergency Response & Spill Logic
Scenario: You have spilled ~500 mg of solid powder inside the fume hood.
Immediate Actions:
-
Stop: Do not attempt to blow the powder away.
-
Alert: Notify nearby personnel.
-
Assess: Is the powder outside the hood?
Cleanup Protocol:
-
Cover: Gently cover the spill with paper towels dampened with 10% Bleach solution .
-
Why Bleach? Hypochlorite oxidizes the thiol/sulfur groups, reducing odor and chemically altering the reactive moiety.
-
-
Wait: Allow 5-10 minutes contact time.
-
Wipe: Wipe up inwards (periphery to center).
-
Dispose: Place all materials in a sealed bag labeled "Thiol/Urea Contaminated Waste".
Spill Decision Matrix
Figure 2: Decision logic for chemical spills, prioritizing containment and chemical neutralization.
Waste Disposal & Storage
Disposal Strategy:
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Solid Hazardous Waste . Label explicitly: "Contains Organic Sulfides/Ureas".
-
Liquid Waste:
-
Do NOT mix with acidic waste streams (risk of H₂S or toxic gas evolution from thiadiazole breakdown).
-
Segregate into Non-Halogenated Organic Waste (unless halogenated solvents were used).
-
Storage Conditions:
-
Temperature: 2-8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon) if possible to prevent thiol oxidation.
-
Container: Amber glass vial (light sensitive) with a PTFE-lined cap.
References
-
PubChem. 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea (Thidiazuron) - Compound Summary.[1] National Library of Medicine. Available at: [Link] (Accessed 2024). Note: Used as a structural analog for hazard extrapolation.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
